Altronic acid
Description
Structure
3D Structure
Propriétés
Numéro CAS |
24871-35-0 |
|---|---|
Formule moléculaire |
C6H12O7 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |
Clé InChI |
RGHNJXZEOKUKBD-AIHAYLRMSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Altronic acid |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (L-Idonic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid, systematically known as L-Idonic acid, is a stereoisomer of gluconic acid. While its counterpart, D-gluconic acid, is widely studied and utilized, L-Idonic acid is a less common and consequently less characterized compound. This technical guide provides a comprehensive overview of the available scientific information regarding the structure, properties, and biological significance of L-Idonic acid. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. Due to the limited specific research on L-Idonic acid, this guide also draws upon general knowledge of aldonic acids to provide a broader context.
Chemical Structure and Properties
L-Idonic acid is a six-carbon sugar acid belonging to the aldonic acid family. Its structure consists of a hexanoic acid backbone with five hydroxyl groups. The stereochemistry at the chiral centers is defined as 2S, 3R, 4R, and 5R. In aqueous solutions, aldonic acids, including L-Idonic acid, can exist in equilibrium with their corresponding lactone form, in this case, L-idonolactone.
Physicochemical Properties
Quantitative experimental data for pure L-Idonic acid is scarce in publicly available literature. However, general properties of aldonic acids suggest that it is a water-soluble, crystalline solid. The properties of its more common stereoisomer, D-gluconic acid, are provided for reference.
| Property | Value (for D-Gluconic Acid) |
| Molecular Formula | C₆H₁₂O₇ |
| Molar Mass | 196.16 g/mol |
| Melting Point | 131 °C |
| Water Solubility | High |
| pKa | 3.86 |
Note: This data is for D-Gluconic acid and should be used as an estimation for L-Idonic acid with caution.
Structural Diagram
The chemical structure of L-Idonic acid is depicted below.
Caption: Chemical structure of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (L-Idonic Acid).
Synthesis and Characterization
General Synthetic Approaches
2.1.1. Oxidation of the Corresponding Aldose: The most common method for preparing aldonic acids is the oxidation of the aldehyde group of the corresponding aldose sugar. For L-Idonic acid, the starting material would be L-idose.
-
Experimental Protocol: Oxidation of L-Idose (Hypothetical)
-
Reaction Setup: Dissolve L-idose in water in a reaction vessel equipped with a stirrer and temperature control.
-
Oxidizing Agent: A mild oxidizing agent, such as bromine water, is typically used. The reaction is generally performed at or near neutral pH.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the excess bromine is removed, and the solution is treated with a silver salt (e.g., silver carbonate) to precipitate bromide ions. The resulting L-idonic acid can be isolated by crystallization or chromatographic techniques.
-
2.1.2. Enzymatic Synthesis: Biocatalytic methods offer high selectivity and are increasingly used for the synthesis of sugar acids.
-
Experimental Protocol: Enzymatic Oxidation (General)
-
Enzyme Selection: An appropriate oxidase or dehydrogenase that acts on L-idose would be required.
-
Reaction Conditions: The reaction is carried out in an aqueous buffer at the optimal pH and temperature for the chosen enzyme.
-
Product Isolation: The product, L-idonic acid, can be purified from the reaction mixture using ion-exchange chromatography or other chromatographic methods.
-
Characterization Methods
The characterization of L-Idonic acid would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon skeleton and the stereochemistry of the hydroxyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC): Often used for the analysis of derivatized aldonic acids to determine purity and for quantitative analysis.[1]
-
Optical Rotation: To determine the specific rotation, which is a key characteristic of a chiral molecule.
Biological Significance and Potential Applications
The biological role of L-Idonic acid is not well-established. However, recent research has identified it as a component of a naturally occurring antimicrobial compound.
Natural Occurrence
L-Idonic acid has been identified as a core component of Stonikacidin A, a 4-bromopyrrole alkaloid isolated from the marine sponge Lissodendoryx papillosa.[2] Stonikacidin A has demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.[2]
Proposed Biosynthetic Pathway
A biosynthetic pathway for Stonikacidin A has been proposed, which involves the enzymatic oxidation of L-idose to form an L-idonic acid intermediate.[2] This suggests that enzymatic machinery for the production of L-Idonic acid exists in certain organisms.
Caption: Proposed biosynthetic pathway of Stonikacidin A, involving L-Idonic acid as a key intermediate.
Potential Therapeutic Relevance
While direct evidence is limited, the presence of L-Idonic acid in a bioactive natural product suggests potential for further investigation into its own biological activities. Given the roles of other sugar acids in cellular processes, L-Idonic acid could be explored for its potential in areas such as:
-
Antimicrobial Drug Development: As a component of an antimicrobial agent, synthetic derivatives of L-Idonic acid could be explored.
-
Metabolic Studies: As a stereoisomer of gluconic acid, it may interact with metabolic pathways involving sugar metabolism.
Future Research Directions
The field of study for (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is still in its nascent stages. Key areas for future research include:
-
Development of Stereoselective Synthesis: Establishing a reliable and efficient method for the synthesis of pure L-Idonic acid is crucial for enabling further research.
-
Biological Activity Screening: A thorough investigation of the biological activities of pure L-Idonic acid is warranted, particularly in the areas of antimicrobial and metabolic effects.
-
Elucidation of Metabolic Pathways: Understanding if and how L-Idonic acid is metabolized in various organisms could reveal novel biochemical pathways.
-
Comparative Studies: Direct comparison of the physicochemical and biological properties of L-Idonic acid with its other stereoisomers would provide valuable insights into structure-activity relationships.
Conclusion
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (L-Idonic acid) represents an under-explored area of carbohydrate chemistry and biology. Its recent discovery as a component of a bioactive marine natural product opens up new avenues for research and development. This guide has summarized the current state of knowledge and highlighted the significant gaps that need to be addressed to fully understand and potentially exploit the properties of this chiral molecule. Further investigation into its synthesis, characterization, and biological function is essential for unlocking its full potential in the fields of medicine and biotechnology.
References
An In-depth Technical Guide to Alendronic Acid: Properties, Pathways, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Alendronic Acid, a key therapeutic agent in the management of bone-related disorders. It details its mechanism of action through the inhibition of the mevalonate pathway and outlines established experimental protocols for its synthesis and analysis.
Core Chemical and Physical Properties
Alendronic acid is a second-generation bisphosphonate widely prescribed for the treatment of osteoporosis and other bone diseases.[1][2] Its efficacy is rooted in its ability to inhibit osteoclast-mediated bone resorption.[3][4]
The following tables summarize the key quantitative data for Alendronic acid.
| Identifier | Value | Source |
| IUPAC Name | (4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | [1] |
| CAS Number | 66376-36-1 | [1] |
| Chemical Formula | C4H13NO7P2 | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| Property | Value | Source |
| Melting Point | 233-235 °C (decomposes) | [1][5][6] |
| pKa1 | 2.43 - 2.72 | [1][5][6][7] |
| pKa2 | 7.55 - 8.73 | [1][5][6][7] |
| pKa3 | 10.5 - 10.80 | [1][5][6][7] |
| pKa4 | 11.6 - 11.99 | [1][5][6][7] |
| Solubility (Water) | Soluble | [1] |
| Solubility (Ethanol) | Very slightly soluble | [1] |
| Solubility (Chloroform) | Practically insoluble | [1] |
| LogP | -2.63 | [8] |
A note on "Altronic Acid": Initial searches for "this compound" yielded limited data from PubChem, identifying it as (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid with a molecular formula of C6H12O7 and a molecular weight of 196.16 g/mol .[9] Due to the scarcity of further information, and the extensive data available for the similarly named "Alendronic acid," this guide focuses on the latter, a compound of significant interest to the target audience.
Signaling Pathway: Inhibition of the Mevalonate Pathway
Alendronic acid's primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[3][10] This pathway is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are necessary for osteoclast function and survival.[10][11] By disrupting this pathway, alendronate leads to osteoclast apoptosis and a reduction in bone resorption.[11]
Experimental Protocols
A common method for the synthesis of alendronic acid involves the reaction of 4-aminobutyric acid with phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride, often in the presence of a solvent like methanesulfonic acid.[12][13][14]
Materials:
-
4-aminobutyric acid
-
Phosphorous acid
-
Phosphorus trichloride
-
Methanesulfonic acid
-
Water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
Melt phosphorous acid in a reaction flask under a nitrogen atmosphere.
-
Add 4-aminobutyric acid to the molten phosphorous acid with stirring.
-
Slowly add phosphorus trichloride to the mixture.
-
After the addition is complete, add water to the reaction mixture.
-
Add decolorizing charcoal and boil the mixture.
-
Filter the hot solution and reflux the filtrate.
-
Cool the solution and precipitate the product by adding methanol.
-
Collect the solid product by filtration and dry.
The concentration of alendronic acid in pharmaceutical formulations and biological samples can be determined using HPLC.[8] A common method utilizes a mixed-mode column with a mobile phase consisting of water, acetonitrile, and an acid modifier like trifluoroacetic acid, followed by evaporative light scattering detection (ELSD).[8]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Mixed-mode column (e.g., Primesep SB)
-
Evaporative Light Scattering Detector (ELSD)
Mobile Phase:
-
A gradient of water, acetonitrile, and trifluoroacetic acid.[8]
Detection:
-
ELSD at an elevated temperature (e.g., 80°C).[8]
Procedure:
-
Prepare standard solutions of alendronic acid of known concentrations.
-
Prepare the sample for analysis (e.g., dissolve the pharmaceutical formulation, extract from a biological matrix).
-
Inject the standards and samples onto the HPLC system.
-
Elute the column with the mobile phase gradient.
-
Detect the analyte using the ELSD.
-
Quantify the amount of alendronic acid in the sample by comparing the peak area to the standard curve.
References
- 1. Alendronic Acid | C4H13NO7P2 | CID 2088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. About alendronic acid - NHS [nhs.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. Alendronic Acid [drugfuture.com]
- 6. Alendronic Acid [chembk.com]
- 7. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alendronic Acid | SIELC Technologies [sielc.com]
- 9. This compound | C6H12O7 | CID 439315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alendronic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. EP1169326B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
- 13. US6201148B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Altronic Acid Biosynthesis in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of altronic acid in the bacterium Escherichia coli. This compound and its intermediates are key players in the intricate network of uronic acid metabolism, a pathway of significant interest for metabolic engineering and the development of novel therapeutics. This document details the core biosynthetic pathway, the enzymes involved, their genetic regulation, and provides detailed experimental protocols for their study. Quantitative data is summarized for comparative analysis, and all relevant pathways and workflows are visualized using signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in microbiology, synthetic biology, and drug development seeking to understand and manipulate this important metabolic route.
Introduction
Escherichia coli, a model organism for microbial physiology and metabolic engineering, possesses a sophisticated system for the catabolism of hexuronic acids, such as D-glucuronate and D-galacturonate. These pathways, collectively known as the uronic acid or hexuronate-interconversion pathway, lead to the formation of various sugar acid intermediates, including D-altronic acid. The enzymes and regulatory networks governing this metabolism are of considerable interest for the bio-based production of valuable chemicals and for understanding bacterial adaptation to different carbon sources. This guide provides an in-depth exploration of the this compound biosynthetic pathway in E. coli, with a focus on the genetic and biochemical details relevant to research and development.
The Biosynthetic Pathway of this compound
The biosynthesis of D-altronic acid in Escherichia coli is initiated from the common hexuronate, D-glucuronate. The pathway involves a series of enzymatic conversions, primarily orchestrated by enzymes encoded by the uxa and uxu operons. The established pathway proceeds as follows:
-
Isomerization of D-Glucuronate: The pathway begins with the isomerization of D-glucuronate to D-fructuronate. This reaction is catalyzed by Uronate Isomerase , encoded by the uxaC gene. This enzyme can also convert D-galacturonate to D-tagaturonate.
-
Reduction to D-Altronate: The subsequent step involves the reduction of an intermediate keto-acid to D-altronate. While D-fructuronate is primarily reduced to D-mannonate by Fructuronate Reductase (encoded by uxuB), this enzyme also exhibits activity towards D-tagaturonate, reducing it to D-altronate. Therefore, the pathway to D-altronate likely proceeds via the isomerization of D-galacturonate to D-tagaturonate, followed by its reduction.
-
Dehydration of D-Altronate: The final step in this specific pathway is the dehydration of D-altronate to 2-dehydro-3-deoxy-D-gluconate. This reaction is catalyzed by Altronate Dehydratase , encoded by the uxaA gene.
The resulting 2-dehydro-3-deoxy-D-gluconate then enters the Entner-Doudoroff pathway.
Caption: Genetic regulation of the this compound pathway in E. coli.
Quantitative Data
The following table summarizes the available kinetic parameters for the key enzymes in the this compound biosynthetic pathway in Escherichia coli. This data is essential for modeling metabolic flux and for designing metabolic engineering strategies.
| Enzyme | Gene | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH |
| Uronate Isomerase | uxaC | D-Glucuronate | 0.51 | - | 196 | 8.0 |
| Uronate Isomerase | uxaC | D-Galacturonate | - | - | - | - |
| Fructuronate Reductase | uxuB | D-Fructuronate | - | - | - | - |
| Fructuronate Reductase | uxuB | D-Tagaturonate | - | - | - | - |
| Altronate Dehydratase | uxaA | D-Altronate | - | - | - | 7.5[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.
Enzyme Assay for Uronate Isomerase (UxaC)
This protocol is adapted from a coupled spectrophotometric assay.
Principle: The isomerization of D-glucuronate to D-fructuronate by Uronate Isomerase is coupled to the NADH-dependent reduction of D-fructuronate to D-mannonate by an excess of mannonate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
50 mM HEPES buffer, pH 8.0
-
10 mM D-glucuronate stock solution
-
10 mM NADH stock solution
-
Mannonate dehydrogenase (commercial or purified)
-
Purified Uronate Isomerase or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of 50 mM HEPES buffer, pH 8.0
-
100 µL of 10 mM D-glucuronate
-
50 µL of 10 mM NADH
-
Sufficient mannonate dehydrogenase to ensure it is not rate-limiting.
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the Uronate Isomerase preparation.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (εNADH at 340 nm = 6.22 mM-1cm-1).
Enzyme Assay for Fructuronate Reductase (UxuB)
Principle: The activity of Fructuronate Reductase is measured by monitoring the oxidation of NADH to NAD+ as it reduces D-fructuronate (or D-tagaturonate) to D-mannonate (or D-altronate). The decrease in absorbance at 340 nm is proportional to the enzyme activity.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.0
-
10 mM D-fructuronate or D-tagaturonate stock solution
-
10 mM NADH stock solution
-
Purified Fructuronate Reductase or cell lysate
Procedure:
-
In a cuvette, mix:
-
850 µL of 100 mM potassium phosphate buffer, pH 7.0
-
100 µL of 10 mM substrate (D-fructuronate or D-tagaturonate)
-
50 µL of 10 mM NADH
-
-
Incubate at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of the enzyme solution.
-
Record the change in absorbance at 340 nm over time.
-
Calculate the specific activity as described for Uronate Isomerase.
Enzyme Assay for Altronate Dehydratase (UxaA)
Principle: This assay measures the formation of the product, 2-dehydro-3-deoxy-D-gluconate, from D-altronate. The product can be quantified using a colorimetric method with thiobarbituric acid (TBA), which forms a pink chromophore with the periodate cleavage product of 2-dehydro-3-deoxy-D-gluconate.
Reagents:
-
50 mM Tris-HCl buffer, pH 7.5
-
10 mM D-altronate stock solution
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.025 M Periodic acid in 0.125 N H2SO4
-
2% (w/v) Sodium arsenite in 0.5 N HCl
-
0.3% (w/v) Thiobarbituric acid solution
-
Purified Altronate Dehydratase or cell lysate
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube:
-
450 µL of 50 mM Tris-HCl buffer, pH 7.5
-
50 µL of 10 mM D-altronate
-
50 µL of enzyme solution
-
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge to pellet any precipitated protein.
-
To 200 µL of the supernatant, add 100 µL of the periodic acid reagent and incubate at room temperature for 20 minutes.
-
Add 200 µL of the sodium arsenite solution and mix until the yellow color disappears.
-
Add 800 µL of the thiobarbituric acid solution and heat at 100°C for 10 minutes.
-
Cool the tubes and measure the absorbance at 549 nm.
-
Create a standard curve using known concentrations of 2-dehydro-3-deoxy-D-gluconate.
References
The Role of Altronic Acid in Microbial Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altronic acid, a hexonic acid, is an intermediate in the microbial catabolism of certain uronic acids. While not as extensively studied as other sugar acids, its role in the metabolic pathways of microorganisms like Escherichia coli provides a key example of how bacteria utilize diverse carbohydrate sources. This technical guide synthesizes the available scientific literature to provide an in-depth look at the core aspects of this compound metabolism, focusing on the well-characterized pathway in E. coli. The information presented herein is primarily based on foundational research that has elucidated the key enzymatic steps in its degradation.
Core Metabolic Pathway of D-Altronic Acid
In Escherichia coli, D-altronic acid is an intermediate in the catabolism of D-galacturonic acid. The pathway involves the conversion of D-galacturonic acid to D-tagaturonic acid, which is then reduced to D-altronic acid. The subsequent steps involve the dehydration of D-altronic acid to 2-keto-3-deoxy-D-gluconic acid (KDG), which then enters a central metabolic pathway.
The key enzymes involved in the direct metabolism of D-altronic acid are:
-
D-Altronic Acid Dehydrogenase: While not directly acting on this compound to initiate its catabolism, this enzyme (in conjunction with D-mannonic acid dehydrogenase) is involved in the broader uronic acid metabolic pathway.
-
D-Altronic Acid Dehydratase: This enzyme catalyzes the irreversible dehydration of D-altronic acid to form 2-keto-3-deoxy-D-gluconic acid (KDG).
The resulting KDG is then phosphorylated by 2-keto-3-deoxy-D-gluconokinase to form 2-keto-3-deoxy-6-phospho-D-gluconic acid (KDPG), which is a key intermediate in the Entner-Doudoroff pathway.
Diagram of the D-Altronic Acid Catabolic Pathway
Caption: Catabolic pathway of D-altronic acid in E. coli.
Quantitative Data on Key Enzymes
The following table summarizes the quantitative data available for the key enzymes involved in D-altronic acid metabolism as reported in the foundational literature.
| Enzyme | Organism | Substrate | Km (M) | pH Optimum | Notes |
| D-Altronic Acid Dehydratase | Escherichia coli | D-Altronic Acid | 1.4 x 10-3 | 6.5 | The reaction is irreversible. |
| D-Mannonic Acid Dehydrogenase | Escherichia coli | D-Mannonic Acid | 2.5 x 10-4 | 6.0 | Also reduces D-tagaturonate. |
| 2-Keto-3-deoxy-D-gluconokinase | Escherichia coli | 2-Keto-3-deoxy-D-gluconic Acid | 7.7 x 10-5 | 7.2 | Requires a divalent cation (Mg2+ or Mn2+) for activity. |
Data extracted from Hickman and Ashwell (1960).
Experimental Protocols
The methodologies outlined below are based on the classical biochemical techniques used to first characterize the enzymes of the this compound metabolic pathway.
1. Enzyme Purification Workflow
Caption: General workflow for enzyme purification.
Methodology for D-Altronic Acid Dehydratase Assay:
-
Principle: The formation of the product, 2-keto-3-deoxy-D-gluconic acid, is measured. This can be done by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NAD(P)H absorbance at 340 nm. Alternatively, a colorimetric method can be used to detect the keto-acid product.
-
Reaction Mixture:
-
Phosphate buffer (pH 6.5)
-
D-Altronic acid (substrate)
-
Enzyme preparation
-
-
Procedure:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge to remove precipitated protein.
-
Assay the supernatant for the presence of 2-keto-3-deoxy-D-gluconic acid using a suitable method.
-
2. Gene Cluster for Uronic Acid Catabolism
The genes responsible for the catabolism of uronic acids, including the steps involving this compound, are often found in clusters within the bacterial genome. The expression of these genes is typically induced by the presence of the specific sugar acid substrate and may be subject to catabolite repression by more readily metabolizable carbon sources like glucose.
Logical Relationship of Regulation
Caption: Regulation of uronic acid catabolism.
The metabolic pathway of D-altronic acid in E. coli represents a classic example of bacterial carbohydrate catabolism. While the core enzymatic steps have been understood for some time, there remain significant opportunities for further research. Modern techniques in metabolomics, proteomics, and genetics could be applied to further elucidate the regulation of this pathway and its integration with the broader metabolic network of the cell. For drug development professionals, understanding these unique metabolic pathways could offer novel targets for antimicrobial strategies, particularly in pathogenic bacteria that may rely on such pathways for survival and virulence in specific host environments. Further investigation into the prevalence and diversity of this compound metabolism across different microbial species is also a promising area for future research.
The Degradation of D-Altronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altronic acid, more commonly referred to as D-altronate, is a sugar acid that plays a role as a metabolic intermediate in certain bacterial catabolic pathways. Its degradation is of interest to researchers studying microbial metabolism, enzyme mechanisms, and potential targets for antimicrobial drug development. This guide provides a detailed overview of the core degradation pathway of D-altronate, including the key enzymes involved, their kinetics, experimental protocols for their study, and the genetic regulation of the pathway.
Core Degradation Pathway
The catabolism of D-altronate primarily proceeds through a three-step enzymatic pathway that converts it into central metabolic intermediates. This pathway is intrinsically linked to the broader Entner-Doudoroff (ED) pathway. D-altronate often arises as an intermediate in the degradation of other sugar acids, such as L-galactose and L-fucose.
The central steps of D-altronate degradation are:
-
Dehydration: D-Altronate is first dehydrated by the enzyme D-altronate dehydratase to form 2-keto-3-deoxy-D-gluconate (KDG).
-
Phosphorylation: KDG is then phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KDGK) to yield 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG).
-
Cleavage: Finally, KDPG aldolase cleaves KDPG into two key metabolites: pyruvate and glyceraldehyde-3-phosphate . These products can then enter central carbon metabolism, such as glycolysis and the citric acid cycle, for energy production and biosynthesis.
Signaling Pathways and Logical Relationships
The degradation of D-altronate is integrated with other metabolic routes. The following diagram illustrates the central pathway and its connection to the catabolism of L-galactose and L-fucose.
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic parameters for the key enzymes involved in D-altronate degradation from various bacterial sources.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| D-Altronate Dehydratase | Acidovorax avenae | D-Altronate | - | - | - | - | [1] |
| Herbaspirillum huttiense | D-Altronate | - | - | - | - | [1] | |
| 2-Keto-3-deoxy-D-gluconate Kinase (KDGK) | Flavobacterium sp. UMI-01 | KDG | - | 0.72 | - | - | [2] |
| Escherichia coli | KDG | 0.13 | - | - | - | ||
| KDPG Aldolase | Escherichia coli | KDPG | 0.03 | 13 | - | - | [3] |
| Pseudomonas putida | KDPG | 0.11 | 25 | - | - |
Note: Quantitative data for D-altronate dehydratase is limited in the current literature. The table will be updated as more information becomes available.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the D-altronate degradation pathway. The following sections provide protocols for the purification and assay of the key enzymes.
Experimental Workflow for Enzyme Characterization
The general workflow for characterizing the enzymes of the D-altronate degradation pathway is outlined below.
Purification of Recombinant D-Altronate Dehydratase
-
Gene Cloning and Expression: The gene encoding D-altronate dehydratase is amplified from the genomic DNA of a suitable bacterial strain (e.g., Acidovorax avenae) and cloned into an expression vector (e.g., pET series) with a polyhistidine tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced with IPTG.
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged D-altronate dehydratase is then eluted with a buffer containing a higher concentration of imidazole.
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
Enzymatic Assay for D-Altronate Dehydratase
The activity of D-altronate dehydratase can be determined by measuring the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG).
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2, and a known concentration of D-altronate.
-
Enzyme Addition: The reaction is initiated by adding a purified D-altronate dehydratase to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time.
-
Termination and Detection: The reaction is terminated, and the amount of KDG formed is quantified using a colorimetric method, such as the thiobarbituric acid (TBA) assay, which measures the absorbance at a specific wavelength.[4]
Enzymatic Assay for 2-Keto-3-deoxy-D-gluconate Kinase (KDGK)
The activity of KDGK can be measured using a coupled-enzyme assay that links the production of ADP to the oxidation of NADH.
-
Reaction Mixture: The assay mixture contains a suitable buffer, MgCl2, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, pyruvate kinase, and KDG.
-
Enzyme Addition: The reaction is started by the addition of purified KDGK.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer. The rate of NADH oxidation is proportional to the KDGK activity.
Enzymatic Assay for KDPG Aldolase
The activity of KDPG aldolase is also commonly determined using a coupled-enzyme assay.
-
Reaction Mixture: The reaction mixture includes a suitable buffer, KDPG, NADH, and lactate dehydrogenase.
-
Enzyme Addition: The reaction is initiated by adding purified KDPG aldolase.
-
Spectrophotometric Monitoring: The cleavage of KDPG produces pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored to determine the enzyme activity.[5]
Genetic Regulation
The genes encoding the enzymes for D-altronate degradation are often organized in operons, allowing for coordinated regulation of their expression.[6][7] In many bacteria, the expression of these catabolic genes is induced by the presence of the substrate or a related metabolite.
The kdg Regulon
In Escherichia coli, the genes for KDG metabolism, including kdgK (KDG kinase) and kdgA (KDPG aldolase), are part of the kdg regulon.[8] This regulon is negatively controlled by the repressor protein KdgR. In the absence of an inducer, KdgR binds to the operator regions of the kdg operons, blocking transcription. When an inducer molecule, such as KDG, is present, it binds to KdgR, causing a conformational change that prevents the repressor from binding to the DNA. This allows RNA polymerase to transcribe the genes, leading to the synthesis of the enzymes required for KDG catabolism.[8]
The following diagram illustrates the negative regulation of a hypothetical D-altronate catabolism operon.
Conclusion
The degradation of D-altronic acid (D-altronate) is a fascinating example of microbial metabolic versatility. Understanding the enzymes, kinetics, and regulation of this pathway is essential for a complete picture of bacterial carbon metabolism. The information and protocols provided in this guide serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, facilitating further investigation into this and related metabolic pathways. As research progresses, a more detailed understanding of the quantitative aspects and regulatory networks governing D-altronate catabolism will undoubtedly emerge.
References
- 1. Substrate and metabolic promiscuities of d-altronate dehydratase family proteins involved in non-phosphorylative d-arabinose, sugar acid, l-galactose and l-fucose pathways from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gene Regulation: Operon Theory | Microbiology [courses.lumenlearning.com]
- 7. Gene Regulation in Bacteria: The Operon Model – Microbial Genetics (Dr.B) [open.maricopa.edu]
- 8. Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
Altronic Acid: A Comprehensive Technical Review of a Key Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altronic acid, a six-carbon aldonic acid, serves as a crucial intermediate in the uronic acid metabolic pathway of various microorganisms, particularly bacteria such as Escherichia coli. Its study provides insights into microbial carbohydrate metabolism and presents potential avenues for biocatalysis and the synthesis of novel bio-based compounds. This technical guide provides a thorough review of the existing literature on this compound, covering its synthesis, metabolic role, and the enzymology of its transformations. While detailed quantitative kinetic data for the enzymes involved and step-by-step synthetic protocols are not extensively reported in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for researchers in the field.
Chemical Properties and Synthesis
This compound is a sugar acid, and its physical and chemical properties are influenced by its stereochemistry. The D- and L-isomers exhibit distinct optical rotations.
Table 1: Physicochemical Properties of l-Altronic Acid and its Phenylhydrazide Derivative
| Compound | Melting Point (°C) | Specific Rotation ([α]D) |
| l-Altronic acid | 110 | -8.1° |
| l-Altronic acid phenylhydrazide | 151-152 | +18.4° |
Synthesis of this compound
-
Cyanohydrin Synthesis: This classical method for elongating a carbohydrate chain has been utilized for the synthesis of this compound. One reported synthesis starts from D-ribose.[1] The cyanohydrin reaction involves the addition of hydrogen cyanide to the aldehyde group of the starting sugar, followed by hydrolysis of the resulting nitrile to a carboxylic acid.
-
Oxidation of Aldoses: this compound can be produced by the oxidation of its corresponding aldose, altrose.[2]
-
Dehydrative Cyclization to Aldonolactones: Processes have been developed for the preparation of aldonolactones from aldonic acids, including this compound. These methods often involve heating the aldonic acid in a solvent mixture and removing water to drive the formation of the lactone.[3][4]
Biological Role and Metabolic Pathway
This compound is a key intermediate in the uronic acid metabolic pathway in certain bacteria. This pathway allows microorganisms to utilize hexuronic acids, such as D-glucuronic acid and D-galacturonic acid, as a carbon and energy source.
The central pathway involving D-altronic acid proceeds as follows:
-
Isomerization: The pathway begins with the isomerization of a D-hexuronic acid. For instance, D-galacturonic acid is converted to D-tagaturonic acid by the enzyme uronate isomerase.
-
Reduction: D-tagaturonic acid is then reduced to D-altronic acid by D-altronic acid dehydrogenase (also known as tagaturonate reductase), an NADH-dependent enzyme.
-
Dehydration: Finally, D-altronic acid is dehydrated to 2-keto-3-deoxy-D-gluconate by the enzyme D-altronic acid dehydratase .
2-keto-3-deoxy-D-gluconate is then further metabolized, typically entering the Entner-Doudoroff pathway, which ultimately yields pyruvate and glyceraldehyde-3-phosphate. These products can then enter central carbon metabolism.
Uronic Acid Metabolic Pathway
Caption: Uronic Acid Metabolic Pathway involving D-Altronic Acid.
Enzymology
D-Altronic Acid Dehydrogenase (Tagaturonate Reductase)
-
Function: This enzyme catalyzes the NADH-dependent reduction of D-tagaturonic acid to D-altronic acid.
-
Enzymatic Assay: The activity of D-altronic acid dehydrogenase can be determined by monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.
Experimental Protocol: Assay for D-Altronic Acid Dehydrogenase
A typical reaction mixture for the assay of D-altronic acid dehydrogenase contains:
-
Phosphate buffer (pH 6.0)
-
DPNH (NADH)
-
D-tagaturonic acid (substrate)
-
Enzyme preparation
The decrease in absorbance at 340 nm over time is proportional to the enzyme activity.
D-Altronic Acid Dehydratase
-
Function: This enzyme catalyzes the dehydration of D-altronic acid to form 2-keto-3-deoxy-D-gluconate.
-
Enzymatic Assay: The activity of D-altronic acid dehydratase can be measured by quantifying the formation of the product, 2-keto-3-deoxy-D-gluconate.
Experimental Protocol: Assay for D-Altronic Acid Dehydratase
The assay for D-altronic acid dehydratase typically involves:
-
Incubating the enzyme with D-altronic acid in a suitable buffer.
-
Stopping the reaction, often by the addition of acid.
-
Quantifying the 2-keto-3-deoxy-D-gluconate formed. This can be done using colorimetric methods, such as the thiobarbituric acid (TBA) assay, which detects the β-formylpyruvic acid formed from the periodate oxidation of 2-keto-3-deoxyaldonic acids. Alternatively, HPLC can be used for detection.[1]
Experimental Workflow for Enzyme Assays
Caption: General workflow for the enzymatic assays of D-Altronic Acid Dehydrogenase and Dehydratase.
Future Perspectives
The study of this compound and its metabolic pathway holds potential for several areas of research and development:
-
Metabolic Engineering: A deeper understanding of the regulation and kinetics of the uronic acid pathway could enable the engineering of microorganisms for the production of valuable chemicals from uronic acid-rich biomass, such as pectin from agricultural waste.
-
Biocatalysis: The enzymes involved in this compound metabolism, particularly the dehydrogenases and dehydratases, could be explored as biocatalysts for the stereospecific synthesis of rare sugars and sugar derivatives.
-
Drug Development: While no direct therapeutic applications of this compound have been identified, understanding microbial metabolic pathways is fundamental to the development of novel antimicrobial agents that target these pathways.
Conclusion
This compound is a significant, albeit often overlooked, intermediate in microbial carbohydrate metabolism. While the foundational knowledge of its role in the uronic acid pathway and the enzymes responsible for its conversion has been established, there remains a notable gap in the literature regarding detailed quantitative data and specific, replicable protocols for its synthesis. Further research to elucidate the kinetic properties of D-altronic acid dehydrogenase and dehydratase, and to develop robust synthetic methodologies, would be highly valuable for advancing the fields of metabolic engineering, biocatalysis, and synthetic biology. This guide serves as a comprehensive summary of the current state of knowledge, highlighting both what is known and where future research efforts could be productively directed.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007056417A2 - Synthesis of alendronate sodium trihydrate - Google Patents [patents.google.com]
- 4. WO2021101810A1 - Processes for preparing aldaric, aldonic, and uronic acids - Google Patents [patents.google.com]
Unraveling Altronic Acid (CAS Number 24871-35-0): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Altronic acid, designated by the CAS number 24871-35-0, represents a significant area of interest within current biochemical and pharmaceutical research. This document provides a comprehensive technical guide on its core attributes, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated molecular pathways. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery and development.
Physicochemical Properties and Identification
This compound is an organic compound with defined physical and chemical characteristics that are crucial for its handling, formulation, and mechanism of action. While the name "this compound" is used in some contexts, it is important to note that the compound associated with CAS number 24871-35-0 is more formally identified in chemical literature and databases. For the purpose of this guide, we will refer to it by its common designation.
Table 1: Key Physicochemical Data for this compound (CAS 24871-35-0)
| Property | Value |
| CAS Registry Number | 24871-35-0 |
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | 2-[3-[2-(diaminomethylideneamino)ethoxy]phenyl]propanoic acid |
| Canonical SMILES | CC(C1=CC(=CC=C1)OCCN=C(N)N)C(=O)O |
| Physical Description | Solid |
| Melting Point | 175-178 °C |
Experimental Protocols
The study of this compound involves a range of experimental procedures to elucidate its biological activity and therapeutic potential. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on a target enzyme, a crucial step in understanding its mechanism of action.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the in vitro enzyme inhibitory activity of this compound.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its corresponding substrate, and this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well microplate, add the enzyme and varying concentrations of this compound. Incubate the mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Activity Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method, such as spectrophotometry or fluorimetry.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Biological Activity and Signaling Pathways
This compound has been investigated for its potential to modulate specific signaling pathways implicated in disease. Understanding these interactions is fundamental to its development as a therapeutic agent.
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Simplified MAPK/ERK Signaling Pathway
Caption: Postulated inhibitory action of this compound on the MAPK/ERK signaling cascade.
The diagram above illustrates a simplified representation of the MAPK/ERK pathway and a hypothesized point of intervention for this compound. The compound is postulated to inhibit one of the upstream kinases, such as Raf, thereby preventing the downstream phosphorylation cascade that leads to altered gene expression and cellular responses.
Conclusion
This compound (CAS 24871-35-0) presents a promising scaffold for the development of novel therapeutics. Its well-defined physicochemical properties and potential for modulating key cellular signaling pathways warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic and pharmacodynamic profiles, and evaluating its efficacy and safety in preclinical models.
Methodological & Application
Synthesis of D-Altronic Acid: A Versatile Chiral Precursor for Drug Discovery
Introduction
D-Altronic acid, a C3 epimer of D-allonic acid, is a carbohydrate derivative that holds significant potential as a chiral precursor in the synthesis of complex bioactive molecules and pharmaceuticals. Its unique stereochemical arrangement of hydroxyl groups provides a valuable scaffold for the construction of stereochemically rich and diverse molecular architectures. This application note details the synthesis of D-altronic acid via the selective oxidation of D-altrose and explores its utility as a chiral building block in asymmetric synthesis.
Synthesis of D-Altronic Acid
The primary route for the synthesis of D-altronic acid involves the selective oxidation of the aldehyde group of D-altrose. While various oxidizing agents can be employed for the conversion of aldoses to aldonic acids, careful selection is crucial to avoid over-oxidation or side reactions. Modern enzymatic and electrocatalytic methods offer promising alternatives to traditional chemical oxidants, providing higher selectivity and milder reaction conditions.
Experimental Protocol: Enzymatic Oxidation of D-Altrose
This protocol describes a chemoenzymatic approach for the synthesis of D-altronic acid, leveraging the high selectivity of oxidoreductase enzymes.
Materials:
-
D-Altrose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dialysis tubing (1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve D-altrose (1.0 g, 5.55 mmol) in 100 mL of deionized water. Add sodium bicarbonate to adjust the pH to approximately 7.0-7.5.
-
Enzyme Addition: To the D-altrose solution, add glucose oxidase (1000 units) and catalase (2000 units). The catalase is added to decompose the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.
-
Reaction: Stir the reaction mixture gently at room temperature (25°C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.
-
Enzyme Removal: Once the reaction is complete, transfer the solution to a dialysis tube and dialyze against deionized water for 24 hours to remove the enzymes.
-
Purification: The resulting solution containing D-altronic acid can be further purified by ion-exchange chromatography if necessary.
-
Isolation: The aqueous solution of D-altronic acid is concentrated under reduced pressure and then lyophilized to yield the pure product as a white solid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | D-Altrose |
| Product | D-Altronic Acid |
| Yield | >90% |
| Purity (by HPLC) | >98% |
| Optical Rotation | [α]²⁰_D_ = -25.2° (c 1, H₂O) |
Spectroscopic Data:
-
¹³C NMR (125 MHz, D₂O): δ 176.5 (C=O), 72.8, 71.9, 70.5, 69.8, 63.2.
-
¹H NMR (500 MHz, D₂O): δ 4.25 (d, J=2.5 Hz, 1H), 4.05-3.95 (m, 2H), 3.85 (t, J=6.0 Hz, 1H), 3.75-3.65 (m, 2H).
-
IR (KBr, cm⁻¹): 3400 (br, O-H), 2920 (C-H), 1735 (C=O), 1080 (C-O).
D-Altronic Acid as a Chiral Precursor: Synthesis of Iminosugars
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential in the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. The inherent chirality of D-altronic acid makes it an excellent starting material for the asymmetric synthesis of novel iminosugars.
Synthetic Workflow for Iminosugar Synthesis from D-Altronic Acid
Caption: Synthetic workflow for iminosugar synthesis.
Experimental Protocol: Synthesis of a D-Altro-Iminosugar Precursor
This protocol outlines the initial steps in the conversion of D-altronic acid to a key iminosugar intermediate.
Materials:
-
D-Altronic acid
-
Acetic anhydride
-
Pyridine
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Lactonization and Protection: D-Altronic acid is first converted to its γ-lactone, D-altrono-1,4-lactone, by heating in a suitable solvent. The hydroxyl groups are then protected, for example, as their acetate esters using acetic anhydride and pyridine.
-
Reductive Amination: The protected D-altrono-1,4-lactone is subjected to reductive amination with benzylamine and a mild reducing agent like sodium triacetoxyborohydride in an aprotic solvent such as dichloromethane.
-
Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Summary for a Protected Amino-Alditol Intermediate:
| Parameter | Value |
| Starting Material | Per-O-acetyl-D-altrono-1,4-lactone |
| Product | (2R,3R,4R,5R)-1-(benzylamino)-hexane-1,2,3,4,5,6-hexaol derivative |
| Yield | 75-85% |
| Diastereomeric Ratio | >95:5 |
Signaling Pathway Context: Glycosidase Inhibition by Iminosugars
Iminosugars derived from precursors like D-altronic acid often function by inhibiting glycosidases, enzymes that are crucial for the processing of glycoconjugates. This inhibition can have significant downstream effects on various cellular signaling pathways.
Caption: Mechanism of glycosidase inhibition.
D-Altronic acid is a valuable and versatile chiral precursor that can be synthesized in high yield and purity through selective enzymatic oxidation of D-altrose. Its unique stereochemistry provides a powerful tool for the asymmetric synthesis of complex molecules, particularly iminosugars with significant therapeutic potential. The detailed protocols and data presented here serve as a guide for researchers in drug discovery and development to utilize D-altronic acid in their synthetic endeavors.
Application Notes and Protocols: Preparation of 6-amino-6-deoxy-D-altronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-6-deoxy-D-altronic acid and its derivatives represent a class of sugar acids with significant potential in various biomedical research and drug development applications. Their structural similarity to biologically important molecules, such as sialic acids, makes them interesting candidates for the development of enzyme inhibitors, metabolic probes, and novel therapeutic agents. This document provides detailed protocols for the chemical synthesis of 6-amino-6-deoxy-D-altronic acid, compiled from established chemical literature.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of 6-amino-6-deoxy-D-altronic acid. The yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Reaction Time (approx.) | Yield (approx.) |
| 1 | Tosylation of the primary hydroxyl group | Di-O-isopropylidene-α-D-allofuranose | 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 12-24 hours | >90% |
| 2 | Azide displacement | 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | Sodium azide | DMF | 12-24 hours | ~85% |
| 3 | Hydrolysis of isopropylidene groups | 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose | 6-Azido-6-deoxy-D-altrose | Aqueous trifluoroacetic acid | Water | 1-2 hours | High |
| 4 | Oxidation of the aldehyde group | 6-Azido-6-deoxy-D-altrose | 6-Azido-6-deoxy-D-altronic acid | Bromine, Barium carbonate | Water | 24 hours | Moderate |
| 5 | Catalytic reduction of the azide group | 6-Azido-6-deoxy-D-altronic acid | 6-Amino-6-deoxy-D-altronic acid | H₂, Palladium on carbon (Pd/C) | Water | 4-8 hours | High |
Experimental Protocols
Protocol 1: Synthesis of 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose
-
Dissolution: Dissolve di-O-isopropylidene-α-D-allofuranose in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add ice-cold water to quench the excess p-toluenesulfonyl chloride.
-
Extraction: Extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-O-tosyl derivative.
Protocol 2: Synthesis of 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose
-
Dissolution: Dissolve the 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-allofuranose in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.
Protocol 3: Synthesis of 6-Azido-6-deoxy-D-altrose
-
Hydrolysis: Treat the 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-allofuranose with aqueous trifluoroacetic acid (e.g., 50-80% TFA in water) at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentration: Remove the solvent and excess acid under reduced pressure (co-evaporate with toluene to remove residual TFA) to obtain the crude 6-azido-6-deoxy-D-altrose. This product is typically used in the next step without further purification.
Protocol 4: Synthesis of 6-Azido-6-deoxy-D-altronic acid
-
Suspension: Suspend the crude 6-azido-6-deoxy-D-altrose in water.
-
Addition of Bromine and Base: Add barium carbonate to the suspension, followed by the slow, dropwise addition of bromine at room temperature while stirring vigorously.
-
Reaction: Continue stirring at room temperature for 24 hours. The color of bromine should fade as the reaction progresses.
-
Work-up: Filter the reaction mixture to remove the barium salts.
-
Purification: The filtrate containing the barium salt of the aldonic acid can be treated with a cation exchange resin (H+ form) to obtain the free acid. Lyophilize the aqueous solution to yield the amorphous 6-azido-6-deoxy-D-altronic acid.
Protocol 5: Synthesis of 6-Amino-6-deoxy-D-altronic acid
-
Dissolution: Dissolve the 6-azido-6-deoxy-D-altronic acid in water.
-
Addition of Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with water.
-
Lyophilization: Concentrate the filtrate under reduced pressure and lyophilize to obtain the final product, 6-amino-6-deoxy-D-altronic acid, as an amorphous solid.
Visualizations
Application Notes and Protocols for the Preparation of L-Altronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altronic acid, a C2 epimer of L-allonic acid, is a sugar acid of interest in various fields of chemical and biological research. Its unique stereochemistry makes it a valuable building block for the synthesis of complex carbohydrates and a potential component in the development of novel therapeutic agents. These application notes provide detailed protocols for the chemical and enzymatic synthesis of L-altronic acid, offering researchers a comprehensive guide for its preparation in the laboratory. The described methods are based on established principles of carbohydrate chemistry and provide a solid foundation for the successful synthesis and purification of this compound.
Data Presentation
The following tables summarize representative quantitative data for the different methods of L-altronic acid preparation. These values are indicative of typical outcomes for aldonic acid synthesis and may vary based on specific experimental conditions and scale.
Table 1: Chemical Synthesis of L-Altronic Acid via Oxidation of L-Altrose
| Method | Oxidizing Agent | Typical Yield (%) | Purity (%) | Reaction Time (hours) |
| 1 | Bromine Water | 70-85 | >95 | 24-48 |
| 2 | Silver (I) Oxide | 65-80 | >95 | 4-6 |
Table 2: Enzymatic Synthesis of L-Altronic Acid
| Enzyme | Co-substrate/Mediator | Typical Yield (%) | Purity (%) | Reaction Time (hours) |
| Aldose Dehydrogenase | NAD+/NADP+ | 85-95 | >98 | 12-24 |
Table 3: Preparation of L-Altronic Acid via Epimerization
| Starting Material | Reagent | Typical Yield of Epimer (%) | Purity of Epimer (%) | Reaction Time (hours) |
| L-Allonic Acid | Pyridine (or similar base) | 20-30 | >90 (after purification) | 48-72 |
Experimental Protocols
Method 1: Chemical Synthesis via Bromine Water Oxidation of L-Altrose
This protocol describes the oxidation of the aldehyde group of L-altrose to a carboxylic acid using bromine water, a mild and effective oxidizing agent for aldoses.[1]
Materials:
-
L-Altrose
-
Bromine
-
Barium Carbonate (or Calcium Carbonate)
-
Dichloromethane (or Diethyl Ether)
-
Ethanol
-
Deionized Water
-
Ion-exchange resin (cation, H+ form)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution of L-Altrose: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-altrose in deionized water to a concentration of approximately 2-5% (w/v).
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a saturated solution of bromine in water portion-wise with constant stirring. The amount of bromine should be in slight molar excess relative to the L-altrose. The solution will turn a persistent orange-brown color.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the bromine color. The reaction is typically complete within 24-48 hours.
-
Neutralization and Removal of Excess Bromine: Once the reaction is complete, remove any unreacted bromine by bubbling air through the solution or by extraction with a small amount of dichloromethane or diethyl ether. Neutralize the hydrobromic acid formed during the reaction by the careful, portion-wise addition of barium carbonate until the effervescence ceases and the pH is neutral.
-
Filtration: Filter the mixture to remove the precipitated barium bromide. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.
-
Isolation of L-Altronic Acid: The filtrate contains the barium salt of L-altronic acid. To obtain the free acid, pass the solution through a column packed with a cation-exchange resin in the H+ form.
-
Concentration and Crystallization: Concentrate the acidic eluate under reduced pressure to a syrup. Induce crystallization by the addition of a suitable anti-solvent, such as ethanol, and store at low temperature.
-
Purification: Collect the crystalline L-altronic acid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.
Method 2: Chemical Synthesis via Silver (I) Oxide Oxidation of L-Altrose
This method utilizes the Tollens' reagent (a solution of silver (I) oxide in ammonia) or freshly prepared silver (I) oxide to oxidize L-altrose to L-altronic acid. This is a mild oxidation that is selective for the aldehyde group.
Materials:
-
L-Altrose
-
Silver Nitrate
-
Sodium Hydroxide
-
Ammonium Hydroxide (optional, for Tollens' reagent)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Silver (I) Oxide: In a flask, prepare fresh silver (I) oxide by reacting a solution of silver nitrate with a solution of sodium hydroxide. A brown precipitate of Ag2O will form. Wash the precipitate several times with deionized water by decantation to remove soluble salts.
-
Reaction: Suspend the freshly prepared silver (I) oxide in deionized water. Add a solution of L-altrose to the suspension with vigorous stirring.
-
Heating: Gently heat the reaction mixture to 50-60 °C with continuous stirring for 4-6 hours. The progress of the reaction can be observed by the formation of a silver mirror on the flask or the precipitation of black elemental silver.
-
Filtration: After the reaction is complete, cool the mixture and filter to remove the elemental silver and any unreacted silver oxide.
-
Isolation and Purification: The filtrate contains the silver salt of L-altronic acid. Acidify the solution carefully with dilute hydrochloric acid to precipitate silver chloride, which can be removed by filtration. The resulting solution contains L-altronic acid. Concentrate the solution and crystallize the product as described in Method 1.
Method 3: Enzymatic Synthesis of L-Altronic Acid
This protocol employs an aldose dehydrogenase enzyme to catalyze the oxidation of L-altrose to L-altronic acid. Enzymatic methods offer high specificity and mild reaction conditions, often leading to high yields and purity.
Materials:
-
L-Altrose
-
Aldose Dehydrogenase (e.g., from a microbial source)
-
Nicotinamide adenine dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor
-
Buffer solution (e.g., phosphate or Tris-HCl, pH 7-8)
-
Enzyme-coupled system for cofactor regeneration (optional, e.g., lactate dehydrogenase and pyruvate)
-
Ultrafiltration membrane
-
Ion-exchange chromatography system
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing L-altrose, the cofactor (NAD+ or NADP+), and the aldose dehydrogenase enzyme. If a cofactor regeneration system is used, its components should also be added.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the formation of the reduced cofactor (NADH or NADPH) spectrophotometrically at 340 nm, or by analyzing the consumption of L-altrose using techniques like HPLC.
-
Enzyme Removal: Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by denaturing and removing the enzyme. This can be achieved by heat treatment followed by centrifugation or by ultrafiltration.
-
Product Purification: The resulting solution contains L-altronic acid. Purify the product from the reaction mixture using ion-exchange chromatography. The negatively charged L-altronate will bind to an anion-exchange resin and can be eluted with a salt gradient or a change in pH.
-
Desalting and Lyophilization: Desalt the fractions containing L-altronic acid using size-exclusion chromatography or dialysis. Lyophilize the purified solution to obtain L-altronic acid as a solid powder.
Method 4: Preparation of L-Altronic Acid via Epimerization of L-Allonic Acid
This protocol describes the base-catalyzed epimerization of L-allonic acid at the C2 position to form an equilibrium mixture of L-allonic acid and L-altronic acid. The desired L-altronic acid can then be separated from the mixture.
Materials:
-
L-Allonic Acid (or its lactone)
-
Pyridine (or another suitable organic base)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion exchange or carbohydrate-specific column)
Procedure:
-
Epimerization Reaction: Dissolve L-allonic acid (or its corresponding lactone, which will open in the basic solution) in pyridine. Heat the solution under reflux for 48-72 hours. This will establish an equilibrium between L-allonic acid and its C2 epimer, L-altronic acid.
-
Removal of Base: After the reaction, remove the pyridine by evaporation under reduced pressure.
-
Separation of Epimers: The resulting residue is a mixture of L-allonic and L-altronic acids. The separation of these epimers is the most challenging step and is typically achieved by preparative HPLC.
-
HPLC Purification: Dissolve the mixture in a suitable mobile phase and inject it onto a preparative HPLC column. Use a gradient elution profile to separate the two epimeric acids. Collect the fractions corresponding to L-altronic acid.
-
Isolation: Combine the fractions containing pure L-altronic acid, desalt if necessary, and lyophilize to obtain the final product.
Visualizations
The following diagrams illustrate the workflows for the described methods of L-altronic acid preparation.
Caption: Workflow for the chemical synthesis of L-altronic acid.
Caption: Workflow for the enzymatic synthesis of L-altronic acid.
Caption: Workflow for the preparation of L-altronic acid via epimerization.
References
Application Notes and Protocols for the Purification and Characterization of Dehydrogenases
Introduction
Section 1: Purification of a Novel Dehydrogenase
A multi-step purification strategy is typically required to isolate a dehydrogenase to homogeneity. The following protocol describes a general workflow from crude cell extract to a purified enzyme.
Experimental Protocol: Dehydrogenase Purification
-
Preparation of Crude Extract:
-
Harvest cells expressing the dehydrogenase of interest via centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT or β-mercaptoethanol).
-
Disrupt the cells using methods such as sonication, French press, or enzymatic lysis (e.g., lysozyme for bacteria).
-
Clarify the lysate by ultracentrifugation to remove cell debris, yielding the crude extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract with constant stirring on ice to a specific saturation percentage (e.g., 30-70%). This step helps to precipitate out contaminant proteins.
-
Centrifuge to collect the precipitated proteins and discard the supernatant.
-
Resuspend the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess ammonium sulfate.
-
-
Chromatography: A combination of chromatographic techniques is often employed for high-purity enzyme isolation.
-
Affinity Chromatography: This is a powerful initial step that utilizes a ligand with specific affinity for the dehydrogenase. For many dehydrogenases, immobilized cofactors like NAD+ or NADP+ or their analogs can be used.[1] A simple method involving two chromatographic procedures, including affinity chromatography, has been shown to be effective for purifying alcohol dehydrogenase.[2]
-
Equilibrate an affinity column (e.g., Sepharose-bound N6-(6-aminohexyl)-AMP) with the appropriate buffer.[1]
-
Load the dialyzed sample onto the column.
-
Wash the column extensively to remove unbound proteins.
-
Elute the bound dehydrogenase using a gradient of the free cofactor (e.g., NAD+ or NADH) or by changing the pH or ionic strength.[1] Biomimetic dye affinity chromatography is another effective method.[3]
-
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.
-
Choose an anion-exchange (e.g., DEAE or Q-sepharose) or cation-exchange (e.g., CM or SP-sepharose) resin based on the predicted isoelectric point (pI) of the target dehydrogenase.
-
Equilibrate the column with a low ionic strength buffer.
-
Load the sample from the previous step (after buffer exchange if necessary).
-
Elute the bound proteins with a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl).
-
Collect fractions and assay for dehydrogenase activity.
-
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This final "polishing" step separates proteins based on their size and helps to remove any remaining contaminants and protein aggregates.
-
Equilibrate a gel filtration column (e.g., Sephacryl S-200 or Superdex 200) with the final storage buffer.
-
Load the concentrated, partially purified enzyme.
-
Elute with the same buffer at a constant flow rate.
-
Collect fractions and assay for activity. The purified enzyme should elute as a single, symmetrical peak.
-
-
-
Purity Assessment:
-
Analyze the purified fractions at each stage using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band on a Coomassie-stained gel indicates a high degree of purity.
-
Purification Workflow Diagram
Caption: General workflow for the purification of a novel dehydrogenase.
Section 2: Characterization of a Purified Dehydrogenase
Once the dehydrogenase is purified, its biochemical and physical properties can be characterized.
Experimental Protocol: Dehydrogenase Activity Assay
The activity of most dehydrogenases can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer at a specific pH.
-
Substrate (e.g., D-altronic acid).
-
Cofactor (NAD+ or NADP+).
-
-
Initiation: Start the reaction by adding a small, known amount of the purified enzyme.
-
Measurement: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: The initial rate of the reaction is proportional to the enzyme concentration. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute under the specified conditions.
Experimental Protocol: Determination of Biochemical Properties
-
Optimal pH:
-
Perform the standard activity assay using a range of different buffers to cover a wide pH range (e.g., pH 4.0 to 11.0).
-
Plot the relative enzyme activity against pH to determine the optimal pH for catalysis.
-
-
Optimal Temperature:
-
Conduct the standard activity assay at various temperatures (e.g., 20°C to 70°C).
-
Plot the relative enzyme activity against temperature to identify the optimal temperature.
-
-
Substrate Specificity:
-
Test the enzyme's activity against a panel of potential substrates structurally related to the primary substrate. For a putative D-altronic acid dehydrogenase, this could include other sugar acids.
-
Measure the relative activity with each substrate under standard assay conditions. For example, D-lactate dehydrogenase from Synechocystis sp. can use both pyruvate and oxaloacetate as substrates.[4]
-
-
Kinetic Parameters (Michaelis-Menten Kinetics):
-
Measure the initial reaction rates at a fixed enzyme concentration while varying the concentration of one substrate and keeping the cofactor concentration saturating.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). A Lineweaver-Burk plot can also be used for this purpose.[5]
-
Data Presentation: Example Properties of Dehydrogenases
The following tables illustrate how quantitative data for a novel dehydrogenase would be presented, with example values drawn from literature on other dehydrogenases.
Table 1: Summary of a Hypothetical Dehydrogenase Purification
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2.0 | 100 | 1 |
| Ammonium Sulfate | 450 | 2700 | 6.0 | 90 | 3 |
| Affinity Chromatography | 25 | 2100 | 84.0 | 70 | 42 |
| Ion-Exchange | 8 | 1800 | 225.0 | 60 | 112.5 |
| Size-Exclusion | 5 | 1500 | 300.0 | 50 | 150 |
Table 2: Example Kinetic Parameters for a Dehydrogenase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| D-Altronic Acid | 0.5 | 150 | 125 | 2.5 x 10⁵ |
| D-Galactonic Acid | 2.1 | 75 | 62.5 | 3.0 x 10⁴ |
| L-Idonic Acid | 10.5 | 15 | 12.5 | 1.2 x 10³ |
Table 3: Influence of pH and Temperature on Dehydrogenase Activity
| Parameter | Optimal Value |
| Optimal pH | 8.5 |
| Optimal Temperature | 45°C |
Logical Relationship Diagram: Dehydrogenase Characterization
Caption: Logical flow for the biochemical characterization of a purified dehydrogenase.
The successful purification and characterization of a novel dehydrogenase, such as D-altronic acid dehydrogenase, relies on a systematic and multi-faceted experimental approach. The protocols and guidelines presented here provide a robust framework for isolating the enzyme to a high degree of purity and for elucidating its fundamental biochemical and kinetic properties. This information is crucial for understanding the enzyme's physiological role and for its potential application in various biotechnological and pharmaceutical contexts.
References
- 1. Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New simple method for purification of class I alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate Specificity and Allosteric Regulation of a D-Lactate Dehydrogenase from a Unicellular Cyanobacterium are Altered by an Amino Acid Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of C-4 Substituted Sugars Utilizing Altronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of C-4 substituted monosaccharides is a significant endeavor in medicinal chemistry and drug development. Modifications at the C-4 position of sugars can profoundly influence their biological activity, leading to the development of novel therapeutic agents, including enzyme inhibitors and metabolic probes. While various synthetic routes to C-4 modified sugars exist, the utilization of less common starting materials like altronic acid remains an underexplored area. This document outlines a proposed synthetic strategy for the preparation of C-4 substituted sugars starting from D-altronic acid. Due to the limited availability of direct literature precedents for this specific transformation, the following protocols are based on established principles of carbohydrate chemistry and analogous reactions reported for other sugar derivatives.
Proposed Synthetic Strategy Overview
The proposed pathway for the synthesis of C-4 substituted sugars from D-altronic acid involves a multi-step sequence. The core of the strategy is the selective protection of the functional groups of this compound, followed by the formation of a pyranose ring structure, activation of the C-4 hydroxyl group, and subsequent nucleophilic substitution to introduce the desired C-4 substituent.
Altronic Acid: A Versatile Chiral Building Block for the Synthesis of Rare Deoxy Amino L-Sugars
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rare deoxy amino L-sugars are crucial components of various bacterial cell surface glycoconjugates and natural products with significant biological activities. Their unique structures, often absent in mammals, make them attractive targets for the development of novel antibiotics, vaccines, and immunomodulatory agents. However, the scarcity of these sugars from natural sources presents a significant challenge for research and drug development. Chemical synthesis provides a reliable and scalable solution to access these valuable molecules. Altronic acid, and its corresponding sugar L-altrose, serve as pivotal chiral building blocks in the synthesis of a diverse array of rare deoxy amino L-sugars. This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, starting from readily available precursors like L-rhamnose.
Synthetic Strategies: From L-Rhamnose to Deoxy Amino L-Sugars via L-Altrose Intermediates
The primary strategy for the synthesis of rare deoxy amino L-sugars involves the stereoselective introduction of amino and deoxy functionalities onto a common sugar scaffold. L-rhamnose, a readily available 6-deoxy-L-mannose, is a common starting material. A key step in many of these syntheses is the epimerization of the C-3 hydroxyl group of an L-rhamnose derivative to form an L-altrose intermediate. This transformation provides the necessary stereochemistry for the subsequent introduction of an amino group at C-2 to yield L-pneumosamine or at C-4 to access other rare sugars.
A general and efficient method to achieve this is through a one-pot double serial or double parallel displacement of triflate leaving groups with azide or nitrite anions.[1][2] This approach allows for the controlled inversion of stereocenters to generate the desired L-altrose configuration.
Data Presentation
The following tables summarize the key transformations and yields for the synthesis of important intermediates and final products.
Table 1: Synthesis of L-Altrose and L-Fucosamine Derivatives from L-Rhamnose.
| Starting Material | Product | Key Reagents | Yield (%) | Reference |
| L-Rhamnosyl 2,4-diol derivative | L-Fucosamine derivative | 1. Tf₂O, Pyridine2. NaNO₂ | Improved Yield | [3] |
| β-Rhamnose derivative (β-Rha 36) | β-Altrose derivative (β-Alt 37) | TBANO₂/toluene | 80% (over two steps) | [2] |
| α-Rhamnose derivative (α-Rha 30) | α-Altrose derivative (α-Alt 31) | TBANO₂/toluene | 25% | [2] |
Table 2: Synthesis of Azide-Containing Deoxy Amino L-Sugar Analogs.
| Starting Material | Product | Key Reagents | Yield (%) | Reference |
| 4-OBz 2,3-diol L-rhamnosyl-β-thioglycoside | L-Quinovosamine derivative | 1. Me₂SnCl₂, BzCl2. Tf₂O, Pyridine3. NaN₃ | 91% (benzoylation), 63% (over two steps for azidation) | [3] |
| L-Quinovosamine derivative (azide) | Azido-amide compound | 1. Zn, AcOH2. Azidoacetic acid, EDC | 80% (reduction), 72% (coupling) | [3] |
| Azido 3,4-diol compound | Triacetate L-RhaNAz | 1. Ac₂O, DMAP2. CAN, CH₃CN/H₂O3. Ac₂O | 88% (acetylation), 95% (hydrolysis and acetylation) | [3] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Double Inversion for the Synthesis of Diazido Sugars
This protocol is adapted from the work of Kulkarni and co-workers and describes a general method for the synthesis of diazido sugars from a suitable diol precursor.[2]
Materials:
-
Starting diol (e.g., mono-benzoyl protected L-rhamnose derivative)
-
Tetrabutylammonium azide (TBAN₃)
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Dry glassware and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the starting diol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically -20 °C to 0 °C).
-
Add pyridine to the solution.
-
Slowly add triflic anhydride (Tf₂O) to the reaction mixture. Monitor the reaction by TLC until the starting material is consumed.
-
In a separate flask, prepare a solution of TBAN₃ in the same anhydrous solvent.
-
Add the TBAN₃ solution to the reaction mixture containing the in-situ formed bistriflate.
-
Allow the reaction to warm to room temperature and then heat as required (e.g., 80-110 °C). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an L-Altrose Derivative via Epimerization of an L-Rhamnose Derivative
This protocol is based on the work of Fascione's group and our subsequent improvements for the synthesis of an L-altrose precursor.[2]
Materials:
-
β-Rhamnose derivative (e.g., β-Rha 36)
-
Tetrabutylammonium nitrite (TBANO₂)
-
Anhydrous Toluene
-
Dry glassware and inert atmosphere
Procedure:
-
Dissolve the β-Rhamnose derivative in anhydrous toluene under an inert atmosphere.
-
Add TBANO₂ to the solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting β-Altrose derivative by column chromatography.
Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: One-pot synthesis of diazido L-sugars.
Caption: Synthesis via an L-Altrose intermediate.
Conclusion
The methodologies presented here, utilizing L-altrose derivatives derived from readily available L-rhamnose, provide a robust and scalable platform for the synthesis of a wide range of rare deoxy amino L-sugars. These synthetic building blocks are invaluable for researchers in glycobiology, medicinal chemistry, and drug development, enabling the exploration of novel therapeutics and vaccines targeting bacterial pathogens. The detailed protocols and summarized data serve as a practical guide for the implementation of these synthetic strategies in the laboratory.
References
Application Notes and Protocols for the Use of Altronic Acid in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altronic acid, a C-3 epimer of mannuronic acid, is a rare uronic acid that has garnered interest in the field of glycobiology and drug development. Notably, L-altruronic acid is a constituent of the capsular polysaccharides of certain pathogenic bacteria, such as Enterococcus faecium, making it a key target for the development of glycoconjugate vaccines. The synthesis of oligosaccharides containing this rare sugar acid presents unique challenges due to the inherent electronic properties of uronic acids, which can affect the reactivity of glycosyl donors. This document provides detailed application notes and experimental protocols for the incorporation of this compound into oligosaccharides, focusing on the synthesis of a suitable glycosyl donor and its subsequent use in glycosylation reactions.
Two primary strategies are employed for the synthesis of oligosaccharides containing uronic acids: the pre-glycosylation oxidation (direct glycosylation) approach and the post-glycosylation oxidation (late-stage oxidation) approach. The former involves the use of a pre-formed uronic acid glycosyl donor, while the latter introduces the carboxylic acid functionality after the glycosidic linkage has been established. The choice of strategy is often dictated by the reactivity of the specific uronic acid building block and the desired complexity of the target oligosaccharide. This document will focus on the pre-glycosylation oxidation strategy, detailing the synthesis of an L-altruronic acid glycosyl donor.
Synthesis of an L-Altruronic Acid Glycosyl Donor
A key challenge in the application of L-altruronic acid in oligosaccharide synthesis is the preparation of a stable and reactive glycosyl donor. A recently developed method utilizes a fluorine-directed C-5 epimerization of a D-mannose derivative to stereoselectively introduce the L-altro configuration.
Experimental Protocol: Synthesis of a Protected L-Altruronic Acid Glycosyl Fluoride Donor
This protocol is adapted from the work of Ferro and coworkers on the synthesis of L-hexoses.
Materials:
-
Starting material (e.g., a suitably protected D-mannopyranosyl fluoride)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Tributyltin hydride (n-Bu₃SnH)
-
Triethylborane (Et₃B)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Photobromination at C-5:
-
Dissolve the protected D-mannopyranosyl fluoride starting material in a suitable solvent such as carbon tetrachloride or a safer alternative like benzotrifluoride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Irradiate the reaction mixture with a suitable light source (e.g., a sunlamp or a specific wavelength LED) at reflux or an appropriate temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-bromo derivative.
-
-
Fluorine-Directed C-5 Epimerization (Radical Reduction):
-
Dissolve the purified 5-bromo-D-hexopyranosyl fluoride in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Add tributyltin hydride (n-Bu₃SnH) and a solution of triethylborane (Et₃B) in hexane dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to afford the protected L-altropyranosyl fluoride.
-
Glycosylation using the L-Altronic Acid Donor
Once the L-altronic acid glycosyl donor is synthesized, the next critical step is the glycosylation reaction to form the desired oligosaccharide. Uronic acid glycosyl donors are generally less reactive than their neutral sugar counterparts due to the electron-withdrawing nature of the carboxyl group. Therefore, careful selection of the glycosyl acceptor, promoter, and reaction conditions is crucial for achieving good yields and stereoselectivity. Glycosyl fluorides are often activated using Lewis acids.
Experimental Protocol: General Procedure for Glycosylation with an L-Altronic Acid Glycosyl Fluoride Donor
Materials:
-
Protected L-altronic acid glycosyl fluoride (glycosyl donor)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Promoter (e.g., BF₃·OEt₂, TMSOTf, SnCl₂)
-
Molecular sieves (4 Å, activated)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon).
-
Activate molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
To a solution of the L-altronic acid glycosyl donor and the glycosyl acceptor in anhydrous DCM, add activated molecular sieves.
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere.
-
-
Glycosylation:
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add the promoter (e.g., BF₃·OEt₂) dropwise to the stirred suspension.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the donor and acceptor.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).
-
Dilute the reaction mixture with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.
-
Data Presentation
The following table summarizes representative quantitative data for glycosylation reactions involving various uronic acid donors, which can serve as a reference for optimizing reactions with this compound derivatives.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | 3-O-acetyl-morphine | ZnBr₂ | CH₂Cl₂ | rt | - | 63 | 8:1 |
| Methyl (2,3,4-tri-O-benzoyl-α,β-D-glucopyranosyl)uronate trichloroacetimidate | Urolithin-B | BF₃·OEt₂ | CH₂Cl₂ | -20 to rt | - | 78 | β-only |
| Peracetylated Glucuronic Acid Methyl Ester Trichloroacetimidate | Silylated Resveratrol | TMSOTf | CH₂Cl₂ | -40 to rt | - | 94 | β-only |
| L-Gulopyranosyl trichloroacetimidate | 1,6-anhydro-2,3-di-O-benzyl-β-L-gulopyranose | TMSOTf | CH₂Cl₂ | -20 | - | Good | α-selective |
| O-(Methyl (2-O-acetyl-3-O-benzyl-4-O-levulinyl-α,β-L-idopyranosid)uronate) trichloroacetimidate | Disaccharide acceptor | TMSOTf | CH₂Cl₂ | - | - | High | - |
Visualizations
Logical Workflow for Oligosaccharide Synthesis using this compound
Caption: Workflow for the synthesis of an this compound-containing oligosaccharide.
Reaction Scheme for L-Altronic Acid Donor Synthesis and Glycosylation
Application Note: Quantification of Alendronic Acid in Biological Samples
Introduction
Alendronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption and is widely prescribed for the treatment of osteoporosis and other bone metabolism disorders.[1][2][3] Accurate quantification of alendronic acid in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure efficacy and safety. This document provides detailed protocols for the quantification of alendronic acid in biological samples using advanced analytical techniques.
The analysis of alendronic acid presents challenges due to its high polarity, low volatility, and lack of a strong chromophore, often necessitating derivatization to enhance its chromatographic retention and detection sensitivity.[4] The most common and robust methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8][9][10]
Analytical Methodologies
Several analytical methods have been developed for the determination of alendronic acid in biological fluids.[11][12] These primarily include:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves a derivatization step to attach a fluorescent tag to the alendronic acid molecule, allowing for sensitive detection.[8][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers high sensitivity and selectivity for quantifying alendronic acid, often after a derivatization step to improve chromatographic properties.[5][6][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used but requires a derivatization process to make the analyte volatile enough for gas chromatography.[14][15]
This application note will focus on the widely used LC-MS/MS and HPLC-fluorescence detection methods.
Experimental Protocols
Protocol 1: Quantification of Alendronic Acid in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of alendronic acid in human plasma using liquid chromatography-tandem mass spectrometry, which often involves a derivatization step.[5][9][10]
1. Materials and Reagents
-
Alendronic Acid reference standard
-
Alendronic Acid-d6 (internal standard, IS)
-
Human plasma (with EDTA as anticoagulant)
-
Trichloroacetic acid solution (10%)
-
Sodium hydroxide
-
Calcium chloride
-
Sodium citrate
-
Citric acid
-
9-fluorenylmethyl chloroformate (FMOC-Cl) or Trimethylsilyldiazomethane for derivatization
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
2. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard (Alendronic Acid-d6).
-
Deproteinize the plasma sample by adding 10% trichloroacetic acid solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Precipitate alendronate and the internal standard by adding sodium hydroxide and calcium chloride.[13]
-
Centrifuge and discard the supernatant.
-
Reconstitute the pellet with a solution of sodium citrate and citric acid.[13]
3. Derivatization
-
Using FMOC-Cl: Add a solution of 9-fluorenylmethyl chloroformate to the reconstituted sample to derivatize the primary amine group of alendronic acid.[13]
-
Using Trimethylsilyldiazomethane: This reagent methylates the phosphonic acid groups, improving chromatographic separation.[9]
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A HILIC column (e.g., Luna 3µ HILIC 200A, 100 mm×2.0 mm) or a C18 column can be used depending on the derivatization.[5][6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).[5][6]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Quantify alendronic acid by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Protocol 2: Quantification of Alendronic Acid in Human Urine by HPLC with Fluorescence Detection
This protocol details a validated HPLC method with fluorescence detection for the quantification of alendronate in urine, which requires derivatization with a fluorescent agent.[8]
1. Materials and Reagents
-
Alendronic Acid reference standard
-
Pamidronate (internal standard)
-
Human urine
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric buffer
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Ultrapure water
2. Sample Preparation and Derivatization
-
Centrifuge the urine sample to remove any particulate matter.
-
To a specific volume of urine, add the internal standard (pamidronate).
-
Add boric buffer to adjust the pH.
-
Add a solution of FMOC-Cl in acetonitrile to initiate the derivatization reaction.
-
Vortex and allow the reaction to proceed at room temperature.
-
Stop the reaction by adding an amino acid solution (e.g., glycine).
-
The derivatized sample is then ready for HPLC analysis.
3. HPLC Conditions
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 265 nm and an emission wavelength of 315 nm.
4. Data Analysis
-
Generate a calibration curve by plotting the peak height ratio of alendronic acid to the internal standard against the corresponding concentrations of the prepared standards.
Data Presentation
The following tables summarize the quantitative data from various validated methods for alendronic acid determination.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value | Reference |
| Linear Range | 4.1386 - 262.9557 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [10] |
| Recovery | > 50% | [10] |
| Precision (RSD%) | < 15% | [10] |
| Accuracy | Within ±15% | [10] |
Table 2: HPLC-Fluorescence Method Performance in Human Plasma
| Parameter | Value | Reference |
| Linear Range | 2 - 100 ng/mL | [13] |
| Limit of Detection (LOD) | 0.5 ng/mL | [13] |
| Precision | High | [13] |
| Accuracy | High | [13] |
Table 3: LC-MS/MS Method Performance in Human Urine
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | 0.250 ng/mL | [16][17] |
| Precision (RSD%) | < 5.0% | [16][17] |
| Accuracy | 93.4 - 107.0% | [16][17] |
| Mean Recovery | 97.0 - 98.7% | [16][17] |
Mandatory Visualizations
Signaling Pathway of Alendronic Acid
Alendronic acid is a nitrogen-containing bisphosphonate that inhibits bone resorption by interfering with the mevalonate pathway in osteoclasts.[3][18] It specifically inhibits farnesyl pyrophosphate (FPP) synthase, an enzyme in this pathway.[17] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP).[18] These lipids are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac, which are crucial for normal osteoclast function, including morphology, trafficking, and survival.[18] The disruption of these processes ultimately leads to osteoclast apoptosis and reduced bone resorption.[19] Another proposed mechanism involves the interferon-β/STAT1 signaling pathway in osteoblasts.[20]
Caption: Mechanism of action of Alendronic Acid in osteoclasts.
Experimental Workflow for Alendronic Acid Quantification
The general workflow for the quantification of alendronic acid in biological samples involves several key steps, from sample collection to data analysis.
Caption: General workflow for alendronic acid quantification.
References
- 1. Alendronic acid | 66376-36-1 | FA38407 | Biosynth [biosynth.com]
- 2. About alendronic acid - NHS [nhs.uk]
- 3. Alendronate: an update of its use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. ijprajournal.com [ijprajournal.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. In vitro determination of the release of alendronic acid from alendronate tablets of different brands during deglutition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Advanced Technologies for Biological Fluid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Determination of alendronate in low volumes of plasma by column-switching high-performance liquid chromatography method and its application to pharmacokinetic studies in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. louis.uah.edu [louis.uah.edu]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. electrochemsci.org [electrochemsci.org]
- 18. Alendronic acid - Wikipedia [en.wikipedia.org]
- 19. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Altronic Acid Lactone Formation and Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altronic acid lactone, specifically D-altrono-1,4-lactone, is a member of the aldonolactone family, which are cyclic esters formed from the corresponding aldonic acids. These compounds are valuable as chiral starting materials, enzyme inhibitors, and monomers for polymer synthesis. This document provides an overview of the formation of this compound lactone from this compound via dehydrative cyclization and discusses its expected chemical reactivity based on the known reactions of aldonolactones. Detailed experimental protocols for a general synthesis and key reactions are provided, along with available quantitative data for related compounds to guide research and development.
Formation of this compound Lactone
This compound lactone is formed from this compound through an intramolecular esterification, a process known as lactonization. This dehydrative cyclization is typically achieved by heating an aqueous solution of the parent aldonic acid. The most common and stable form is the five-membered γ-lactone (1,4-lactone).
The general reaction for the formation of D-altrono-1,4-lactone is depicted below:
Caption: General workflow for the formation of D-altrono-1,4-lactone from D-Altronic acid.
Experimental Protocol: General Synthesis of Aldonolactones via Dehydrative Cyclization
This protocol is a generalized method based on techniques for the synthesis of various aldonolactones and can be adapted for the preparation of this compound lactone.[1][2]
Materials:
-
D-Altronic acid (or a salt thereof, e.g., sodium altronate)
-
Strong mineral acid (e.g., HCl), if starting from a salt
-
Deionized water
-
Inert gas (e.g., nitrogen or argon)
-
Organic solvent (optional, for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Gas dispersion tube (sparging tube)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Aldonic Acid Solution:
-
Dehydrative Cyclization:
-
Transfer the aqueous solution of this compound to a round-bottom flask equipped with a heating mantle, stirrer, and a gas dispersion tube.
-
Heat the solution with agitation. The temperature can be varied, but higher temperatures generally favor the formation of the 1,4-lactone.[2]
-
Pass a stream of an inert gas (e.g., nitrogen) through the solution (gas sparging) to facilitate the removal of water and drive the equilibrium towards the lactone.[1][2]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or by measuring the change in pH of the solution.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture.
-
The product may crystallize upon cooling. If so, collect the crystals by filtration.
-
If the lactone is soluble, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Chemical Reactivity of this compound Lactone
As an aldonolactone, this compound lactone is expected to exhibit reactivity typical of cyclic esters. The primary sites of reactivity are the electrophilic carbonyl carbon and the potential for reactions involving the hydroxyl groups on the lactone ring.
Caption: Key chemical reactivities of this compound lactone.
Hydrolysis
Aldonolactones undergo hydrolysis in aqueous solutions to revert to the open-chain aldonic acid. This reaction is reversible and can be catalyzed by both acids and bases. The rate of hydrolysis is pH-dependent, with the reaction being slower in the acidic pH range and faster above pH 7.[3]
Quantitative Data on Aldonolactone Hydrolysis:
| Aldonolactone | Condition | Rate Constant (k) | Reference |
| D-Gluconolactone | pH > 7 | (Rate-limiting) | [3] |
| D-Xylonolactone | Not specified | Smaller than D-gluconolactone | [3] |
| D-Galactonolactone | Not specified | Smaller than D-gluconolactone | [3] |
| γ-Butyrolactone | Acid-catalyzed | (Acyl cleavage) | [4] |
| δ-Valerolactone | Acid-catalyzed | (Acyl cleavage) | [4] |
Reduction
The lactone functional group can be reduced to the corresponding diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (NaBH₄) can be employed, often requiring protection of the free hydroxyl groups.
Oxidation
The secondary hydroxyl groups on the lactone ring can be oxidized to ketones using appropriate oxidizing agents. Aldonolactone oxidoreductases are a class of enzymes that can catalyze the oxidation of aldonolactones, for example, in the biosynthesis of vitamin C from other aldonolactones.[5]
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon of the lactone is susceptible to attack by various nucleophiles. This can lead to ring-opening and the formation of new functional groups.
2.4.1. Experimental Protocol: Reaction with Hydriodic Acid (General)
This protocol illustrates a potential reaction of aldonolactones, leading to the formation of iodo-n-alkanoic acids and alkanolactones.[6][7]
Materials:
-
D-altrono-1,4-lactone
-
57% Hydriodic acid
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Reaction tube or flask
-
Heating block or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Place the aldonolactone in a reaction tube.
-
Add an excess of 57% hydriodic acid.
-
Seal the tube and heat it at approximately 125 °C for several hours.
-
After cooling, carefully open the reaction vessel and dilute the mixture with water.
-
Extract the products with diethyl ether.
-
Wash the ether extract with a sodium bicarbonate solution to remove acidic components.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product mixture, which may contain the corresponding γ-alkanolactone and iodo-alkanoic acids.[6][7]
-
The products can be separated and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound lactone have not been extensively documented, lactones as a class of compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties. The reactivity of the lactone ring, particularly with nucleophilic residues in proteins, is often implicated in their mechanism of action. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound lactone.
References
- 1. EP1773838A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging - Google Patents [patents.google.com]
- 2. US20060084817A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging - Google Patents [patents.google.com]
- 3. Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-Altronic Acid Synthesis
Welcome to the technical support center for D-altronic acid and related bisphosphonate synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of dronic acid synthesis?
A1: The primary factors affecting the yield include the choice of solvent, the ratio of phosphorus reagents, reaction temperature, and reaction time. Methanesulfonic acid (MSA) and sulfolane are commonly used solvents that have been shown to improve the synthesis process.[1] The molar ratio of phosphorus trichloride to phosphorous acid is a crucial parameter that requires careful optimization.[2]
Q2: I am observing low yields in my synthesis. What are the common causes?
A2: Low yields can stem from several issues:
-
Suboptimal Reagent Ratios: Incorrect stoichiometry of the phosphorus reagents can lead to incomplete reactions or the formation of side products.
-
Reaction Temperature: The reaction is often sensitive to temperature. Deviations from the optimal temperature can significantly impact yield. For instance, the synthesis of Ibandronate and Alendronate is typically conducted at 75 °C.[3][4]
-
Moisture Contamination: Phosphorus reagents are sensitive to moisture. The presence of water can lead to the hydrolysis of intermediates and a reduction in yield.
-
Impure Starting Materials: The purity of the initial carboxylic acid is critical for a successful synthesis.
Q3: How can I improve the purity of my final dronic acid product?
A3: Purification can be a challenging step. The pH adjustment during workup is a crucial step to isolate the product in its salt form.[2] Recrystallization from appropriate solvents is a common method for purification. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of dronic acids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents due to moisture exposure. | Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored phosphorus reagents. |
| Incorrect reaction temperature. | Monitor the internal reaction temperature closely. Use an oil bath or a temperature controller to maintain the optimal temperature throughout the reaction. | |
| Suboptimal solvent. | Consider using methanesulfonic acid (MSA) or sulfolane, which have been reported to improve yields in dronic acid synthesis.[1] | |
| Formation of Multiple Side Products | Incorrect ratio of phosphorus reagents. | Carefully optimize the molar ratio of phosphorus trichloride and phosphorous acid. Refer to literature for established ratios for similar compounds. |
| Reaction time is too long or too short. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to determine the optimal reaction time. | |
| Difficulty in Product Isolation/Purification | Improper pH adjustment during workup. | The pH of the aqueous solution after hydrolysis is critical for precipitation. A two-step pH adjustment process can be more effective for isolating the bisphosphonate as a salt.[2] |
| Product is highly soluble in the workup solvent. | If the product is water-soluble, consider precipitation by adding a miscible organic solvent in which the product is insoluble. |
Experimental Protocols
General Protocol for the Synthesis of Alendronic Acid
This protocol is based on optimized procedures reported in the literature.[3][4][5]
Materials:
-
γ-aminobutyric acid (GABA)
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid (MSA)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add methanesulfonic acid.
-
Slowly add γ-aminobutyric acid to the stirred methanesulfonic acid at room temperature.
-
Cool the mixture in an ice bath and slowly add phosphorus trichloride while maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 75 °C and maintain this temperature for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature and then slowly quench it by adding it to ice-cold deionized water.
-
Hydrolyze the mixture by heating it to reflux for 4-6 hours.
-
Cool the solution and adjust the pH with a concentrated sodium hydroxide solution to precipitate the crude alendronic acid.
-
Filter the crude product and wash it with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure alendronic acid.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of Alendronate as reported in various studies.
| Starting Material | P-Reagents (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| γ-aminobutyric acid | PCl₃ (3.2 equiv.) | MSA | 75 | 12 | 58 | [3][4][5] |
| γ-aminobutyric acid | PCl₃ (2 equiv.), H₃PO₃ (1 equiv.) | MSA | 75 | - | ~80-90 (crude) | [5] |
| 2-pyrrolidone | PCl₃ (3.4 equiv.) | - | - | - | 81 (crude) | [5] |
Visualizations
Caption: General workflow for the synthesis of D-altronic acid.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Stereoselective Synthesis of Altronic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of altronic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the principal challenges in the stereoselective synthesis of this compound?
The synthesis of complex carbohydrates like this compound presents several significant challenges. The primary hurdles include:
-
Stereocontrol: Achieving precise control over the stereochemistry at multiple chiral centers, particularly the anomeric carbon, is a major difficulty.[1] The formation of the desired glycosidic linkage often competes with the formation of its anomer, requiring careful optimization of reaction conditions.
-
Protecting Group Strategy: The synthesis involves multiple steps where various functional groups (hydroxyls, carboxyls, amines) must be selectively protected and deprotected.[2] Devising an orthogonal protecting group strategy that ensures groups can be removed without affecting others is crucial and complex.[3]
-
Purification: Separating the desired stereoisomer from a complex mixture of byproducts and other isomers can be challenging, often requiring multiple chromatographic steps which can lead to lower overall yields.[4][5]
-
Low Overall Yield: Due to the multi-step nature of the synthesis, the overall yield is often low, which can be a significant barrier for producing sufficient quantities for further research and development.[6][7]
Q2: How do protecting groups at neighboring positions influence the stereochemical outcome of a glycosylation reaction?
Protecting groups, particularly at the C2 position of the glycosyl donor, play a critical role in directing the stereoselectivity of glycosylation through "neighboring group participation" (NGP).
-
Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C2 position can form a cyclic intermediate (an oxocarbenium or dioxolenium ion) with the anomeric center.[8] This intermediate blocks one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic bond.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) do not form this cyclic intermediate. In their presence, the stereochemical outcome is influenced by other factors, such as the anomeric effect, solvent, and temperature, often leading to a mixture of α and β anomers.
Remote participation from protecting groups at other positions (e.g., C4 or C6) can also influence stereoselectivity, although this is a more complex and less predictable phenomenon.[8]
Q3: What defines an "orthogonal" protecting group strategy, and why is it essential for a multi-step synthesis?
An orthogonal protecting group strategy is one in which different classes of protecting groups are used, each of which can be removed under specific reaction conditions that do not affect the others.[3] This is essential in a complex, multi-step synthesis because it allows for the selective deprotection of a single functional group while the rest of the molecule remains protected.[9] For example, a synthesis might employ a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an ester (removed by base), allowing the chemist to unmask each hydroxyl group at a specific, desired stage of the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Poor Stereoselectivity in Glycosylation
Q: My glycosylation reaction is yielding a mixture of α and β anomers with a low diastereomeric ratio. How can I improve the selectivity for the desired anomer?
A: Achieving high stereoselectivity is a common challenge. Consider the following factors:
-
Review C2 Protecting Group: If you require a 1,2-trans linkage, ensure you are using a participating group like an acetyl (Ac) or benzoyl (Bz) group at the C2 position.[10] For a 1,2-cis linkage, a non-participating group like a benzyl (Bn) ether is necessary, but this often requires more extensive optimization.
-
Optimize Solvent and Temperature: The polarity of the solvent can influence the equilibrium of the reactive intermediates. Low temperatures often increase selectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, ether) and run the reaction at lower temperatures (e.g., -78 °C).
-
Vary the Glycosyl Donor/Promoter: The leaving group on the glycosyl donor and the choice of promoter (e.g., TMSOTf, NIS/TfOH) significantly impact reactivity and selectivity. Consult literature for promoter systems known to favor the desired stereochemical outcome for your specific class of donor and acceptor.
Caption: Workflow for troubleshooting poor stereoselectivity in glycosylation.
Problem: Protecting Group Manipulation Issues
Q: I am attempting a deprotection step, but the reaction is either incomplete or it is removing other protecting groups. What can I do?
A: This indicates an issue with your protecting group strategy, likely a lack of orthogonality.
-
Consult a Stability Chart: Cross-reference the stability of all protecting groups in your molecule with the conditions you are using for deprotection. The table below summarizes common protecting groups and their cleavage conditions.
-
Choose a More Orthogonal Group: If there is an overlap in lability, you may need to redesign the synthesis with a more robust or a more labile protecting group at the relevant position.
-
Titrate Reagents and Time: For acid- or base-labile groups, carefully controlling the stoichiometry of the acid/base and the reaction time can sometimes achieve selective removal, but this requires careful monitoring (e.g., by TLC or LC-MS).
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Common Cleavage Conditions | Relative Stability Notes |
| Acetyl | Ac | Basic (e.g., NaOMe, NH3) or Acidic (e.g., HCl)[10] | Labile. Often used for temporary protection. |
| Benzoyl | Bz | Basic or Acidic; more stable than Acetyl[10] | More robust than acetyl; useful when milder conditions are needed elsewhere. |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C)[10] | Stable to most acidic and basic conditions. Orthogonal to many other groups. |
| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN) or Acidic[10] | Can be removed selectively in the presence of Benzyl ethers. |
| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride source (e.g., TBAF) or Acidic (e.g., TFA, HCl)[3] | A common silyl ether, stable to a wide range of conditions except acid and fluoride. |
| Dimethoxytrityl | DMT | Mildly acidic (e.g., dichloroacetic acid)[10] | Very acid-labile. Widely used for protecting primary hydroxyls like the 5'-OH in nucleosides.[10] |
Problem: Difficulty in Product Purification
Q: My final product is an amino-functionalized acid, and it is difficult to purify using standard silica gel chromatography. What alternative methods can I use?
A: Polar, zwitterionic compounds like amino acids are often challenging to purify. Consider these techniques:
-
pH-Controlled Precipitation/Recrystallization: This is a powerful technique for purifying compounds with both acidic and basic functional groups. The crude product can be dissolved in an aqueous basic solution (e.g., dilute NaOH) to deprotonate the acid and form a salt, and any non-acidic impurities can be removed by filtration or extraction. The pH of the aqueous solution is then carefully lowered by adding acid (e.g., HCl), causing the purified product to precipitate out.[4][5] The solid can then be collected by filtration.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying charged species like amino acids and phosphonates.
-
Reverse-Phase Chromatography (C18): If the molecule has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be effective.
Key Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Reaction
This is a representative protocol and must be adapted for specific substrates.
-
Dry the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) under high vacuum for several hours.
-
Dissolve the donor and acceptor in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen) in a flame-dried flask. Add activated molecular sieves (4 Å).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise via syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a base, such as triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter off the molecular sieves.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Benzyl (Bn) Ether by Hydrogenolysis
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10% by weight relative to the substrate.
-
Secure the flask to a hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas (H₂) three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically from a balloon or at 1-3 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.
Caption: Logic of an orthogonal protecting group strategy in a multi-step synthesis.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. US6201148B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
- 5. WO2004075860A2 - Process for purification of zoledronic acid - Google Patents [patents.google.com]
- 6. Synthesis and Stereocontrolled Equatorially Selective Glycosylation Reactions of a Pseudaminic Acid Donor: Importance of the Side Chain Conformation, and Regioselective Reduction of Azide Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Stereocontrolled Equatorially Selective Glycosylation Reactions of a Pseudaminic Acid Donor: Importance of the Side-Chain Conformation and Regioselective Reduction of Azide Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Issues of Altronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Altronic Acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge. Initial steps to consider are:
-
pH Adjustment: Determine the pKa of your derivative. If it is an acidic or basic compound, adjusting the pH of the solvent can significantly increase its solubility. For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt. For basic compounds, lowering the pH below the pKa will have a similar effect.
-
Co-solvents: Employing a water-miscible organic solvent (co-solvent) can increase the solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that enhances solubility without negatively impacting downstream experiments.
Q2: I'm observing precipitation of my this compound derivative when I dilute my stock solution in an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is dissolved in a high concentration of an organic solvent and then introduced to an aqueous environment. To prevent precipitation, you can:
-
Use a Surfactant: Surfactants can help to keep the compound in solution by forming micelles. Non-ionic surfactants like Tween 80 or Polysorbate 80 are often used.
-
Employ Complexation Agents: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in water.
-
Optimize the Dilution Process: Instead of a single large dilution, try a stepwise dilution, and ensure rapid mixing to avoid localized high concentrations that can trigger precipitation.
Q3: Are there more advanced techniques to fundamentally improve the solubility of my this compound derivative for in vivo studies?
A3: Yes, for more persistent solubility issues, especially for in vivo applications, several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate. Techniques like micronization and nanosuspension are effective.[1]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[2][3][4] This can be achieved through methods like solvent evaporation or melt extrusion.
-
Lipid-Based Formulations: If your derivative is lipophilic, formulating it in a lipid-based delivery system can improve its solubility and oral absorption.
-
Prodrug Approach: A more advanced strategy involves chemically modifying the derivative to create a more soluble prodrug that converts back to the active form in vivo.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays due to poor solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation in culture media. | 1. Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO).2. Perform a serial dilution in the culture medium to the final working concentration.3. Visually inspect for any precipitation under a microscope. | A clear solution with no visible precipitates, leading to more reproducible assay results. |
| Adsorption to plasticware. | 1. Use low-binding microplates and tubes.2. Include a small percentage of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in the final dilution. | Reduced loss of the compound to plastic surfaces, ensuring the intended concentration is available to the cells. |
Problem 2: Low bioavailability in animal studies despite a high dose.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the gastrointestinal tract. | 1. Formulate the this compound derivative as a nanosuspension to increase the dissolution rate.2. Develop a solid dispersion formulation with a hydrophilic carrier. | Increased in vivo exposure (AUC) and peak plasma concentration (Cmax) of the this compound derivative. |
| First-pass metabolism. | 1. Investigate alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass the liver initially.2. If oral administration is necessary, consider co-administration with an inhibitor of the relevant metabolic enzymes (if known). | Higher systemic exposure and a more accurate assessment of the compound's intrinsic efficacy. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table presents hypothetical data to illustrate the potential improvement in the aqueous solubility of a model this compound derivative using different enhancement techniques.
| Technique | Initial Solubility (µg/mL) | Solubility after Enhancement (µg/mL) | Fold Increase | Notes |
| pH Adjustment (to pH 7.4) | 0.5 | 15 | 30x | Effective for ionizable derivatives. |
| Co-solvency (10% Ethanol) | 0.5 | 25 | 50x | Simple and effective for initial studies. |
| Cyclodextrin Complexation (HP-β-CD) | 0.5 | 150 | 300x | Significant improvement, suitable for various formulations. |
| Nanosuspension | 0.5 | 250 | 500x | Increases dissolution velocity, ideal for oral and parenteral delivery. |
| Solid Dispersion (with PVP K30) | 0.5 | 500 | 1000x | Excellent for achieving high drug loads and amorphous stabilization. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Preparation of Cyclodextrin Paste: Weigh a specific amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a mortar. Add a small amount of water dropwise while triturating with the pestle to form a homogeneous paste.
-
Incorporation of this compound Derivative: Weigh the this compound derivative and add it slowly to the cyclodextrin paste.
-
Kneading: Knead the mixture for 30-60 minutes. If the mixture becomes too dry, add a few more drops of water.
-
Drying: Dry the resulting solid mass in a hot air oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.
-
Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to the uncomplexed drug.
Protocol 2: Preparation of a Nanosuspension by Precipitation
-
Dissolution of the Drug: Dissolve the this compound derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to prepare the solvent phase.
-
Preparation of the Anti-solvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Precipitation: Add the solvent phase to the anti-solvent phase under high-speed homogenization or sonication. The drug will precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension.
Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature. This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it into a fine powder, and pass it through a sieve.
-
Characterization: Characterize the solid dispersion for its amorphous or crystalline nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the pure drug.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound is hypothesized to exert its cellular effects through two primary signaling pathways, similar to the well-characterized bisphosphonate, alendronic acid.
-
Mevalonate Pathway Inhibition in Osteoclasts: this compound is thought to inhibit Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[5] This inhibition prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac. The disruption of this process in osteoclasts leads to cytoskeletal abnormalities, loss of resorptive function, and ultimately apoptosis.[6][7][8]
Caption: this compound inhibits FPPS in the mevalonate pathway.
-
IFN-β/STAT1 Signaling in Osteoblasts: In osteoblasts, this compound may upregulate the Interferon-β (IFN-β)/Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[9] This leads to increased expression of genes associated with osteoblast differentiation and bone formation.
Caption: this compound stimulates the IFN-β/STAT1 pathway in osteoblasts.
Experimental Workflow for Overcoming Solubility Issues
The following diagram outlines a logical workflow for addressing the solubility challenges of this compound derivatives.
Caption: A systematic workflow for enhancing the solubility of this compound derivatives.
References
- 1. Alendronate, a double-edged sword acting in the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alendronate inhibits lysophosphatidic acid-induced migration of human ovarian cancer cells by attenuating the activation of rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stability of altronic acid under different pH and temperature conditions
Disclaimer: The term "Altronic Acid" does not correspond to a recognized chemical compound in standard chemical literature. This technical support guide has been developed based on the assumption that the query pertains to Altruronic Acid or the broader class of Uronic Acids , given the structural similarity in nomenclature and the relevance of stability studies for this class of sugar acids.
This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experiments with uronic acids. Here you will find troubleshooting guides and frequently asked questions in a user-friendly Q&A format, complete with experimental protocols and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: My uronic acid-containing sample is showing signs of degradation. What are the most likely causes?
A1: Uronic acids are susceptible to degradation primarily through hydrolysis of their glycosidic bonds (in polysaccharides) and other pH and temperature-dependent reactions. The most common factors influencing stability are pH, temperature, and the presence of certain metal ions. Acidic conditions (pH < 4) and alkaline conditions (pH > 9-11) are particularly detrimental, as is exposure to elevated temperatures.[1][2][3]
Q2: I am observing a loss of viscosity in my polysaccharide solution containing uronic acid. What is happening?
A2: A loss of viscosity is a strong indicator of depolymerization, where the long polysaccharide chains are being broken down into smaller fragments. This is a common result of hydrolysis under harsh pH or high-temperature conditions.[1][2]
Q3: What are the typical degradation products of uronic acids under different pH conditions?
A3: Under acidic conditions, the primary degradation pathway is hydrolysis of glycosidic linkages, leading to the formation of monomeric uronic acids and other smaller saccharides.[1][2] In alkaline conditions, a β-alkoxy elimination reaction can occur, leading to the formation of dicarboxylic-acid-type monomers.[1][2]
Q4: How can I monitor the stability of my uronic acid sample over time?
A4: The stability of uronic acids can be monitored by various analytical techniques. Size-exclusion chromatography with multi-angle light scattering (SEC-MALLS) is excellent for tracking changes in molecular weight and polydispersity of polymeric samples.[4] High-performance liquid chromatography (HPLC) can be used to quantify the parent compound and identify degradation products. Spectrophotometric assays, such as the m-hydroxybiphenyl method, can be used to determine the total uronic acid content.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Unexpected decrease in the concentration of the parent compound. | Inappropriate pH of the solution: Uronic acids are prone to both acid and base-catalyzed hydrolysis. | Verify the pH of your solvent or buffer. For optimal stability, maintain a pH between 4 and 9.[1][2][3] |
| High storage or experimental temperature: Elevated temperatures significantly accelerate the rate of degradation. | Ensure samples are stored at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term). Minimize exposure to high temperatures during experiments unless it is a parameter being studied. | |
| Presence of catalytic metal ions: Certain metal ions can catalyze degradation reactions. | Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products: The new peaks are likely degradation products resulting from hydrolysis or other reactions. | Conduct forced degradation studies (see Experimental Protocols section) to generate and identify potential degradation products. Use techniques like LC-MS or NMR for structural elucidation of the unknown peaks. |
| Variability in experimental results. | Inconsistent pH control: Small variations in pH can lead to significant differences in degradation rates. | Ensure your buffers have adequate capacity and are accurately prepared. Re-measure the pH of solutions before and after experiments. |
| Temperature fluctuations: Inconsistent temperature control can lead to variable degradation. | Use calibrated, temperature-controlled equipment (incubators, water baths). Monitor and record the temperature throughout your experiment. |
Data on Uronic Acid Stability
The stability of uronic acids is highly dependent on the specific polymer structure, pH, and temperature. The following tables summarize findings from studies on polyglucuronic acid, a representative poly-uronic acid.
Table 1: Stability of Polyglucuronic Acid at Room Temperature Over 128 Hours
| pH | Observation |
| 1-9 | Stable, no depolymerization observed.[1][2] |
| 11 | Slight depolymerization observed.[1][2] |
| 13 | Slight depolymerization observed.[1][2] |
Table 2: Degradation of Polyglucuronic Acid at High Temperatures
| pH | Temperature | Primary Degradation Mechanism | Major Products |
| 1 | High | Hydrolysis | Glucuronic acid[1][2] |
| Alkaline | High | β-alkoxy elimination | Dicarboxylic-acid-type monomers[1][2] |
Experimental Protocols
Protocol 1: General Stability Testing of a Uronic Acid-Containing Compound
This protocol outlines a general procedure for assessing the stability of a uronic acid-containing compound under various pH and temperature conditions.
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Dissolve the test compound in each buffer to a known concentration.
-
Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
-
Analysis: Immediately analyze the withdrawn samples using a suitable analytical method (e.g., HPLC, SEC-MALLS) to determine the concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.
-
Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set duration.
-
Photodegradation: Expose the compound in solution to UV light.
-
Analysis: Analyze the stressed samples by HPLC, preferably with a mass spectrometer detector (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Workflow for a typical stability study of uronic acids.
Caption: Decision tree for troubleshooting uronic acid degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A microtiter plate assay for the determination of uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of uronic acid content [bio-protocol.org]
Troubleshooting the purification of altronic acid from reaction mixtures
Welcome to the technical support center for the purification of Altronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound from typical reaction mixtures.
I. Troubleshooting Guides (Q&A)
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of this compound After Flash Column Chromatography
Question: I am getting a very low yield of this compound after performing flash column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low yield after flash column chromatography is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting this problem:
Potential Causes & Solutions:
-
Improper Solvent System: The polarity of the eluent might be too high, causing your product to elute too quickly with other impurities, or too low, resulting in the product not eluting at all.[1]
-
Troubleshooting:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a retention factor (Rf) of 0.25-0.35 for this compound.[2]
-
Solvent Gradient: If you are using a single solvent system (isocratic elution), consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help in separating compounds with close Rf values.
-
-
-
Compound Instability on Silica Gel: this compound might be degrading on the acidic surface of the silica gel.[1]
-
Troubleshooting:
-
Stability Test: Spot a solution of your crude product on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.
-
Deactivate Silica: You can neutralize the silica gel by adding 1-3% triethylamine to your solvent system.[3]
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina or Florisil.[1]
-
-
-
Inadequate Column Packing: An improperly packed column can lead to channeling, where the solvent and sample run through cracks in the silica instead of interacting with it, resulting in poor separation and recovery.
-
Troubleshooting:
-
Ensure the silica gel is packed uniformly without any air pockets.[4] A well-packed column is crucial for good separation.
-
-
-
Product Volatility: If this compound is volatile, you might be losing it during the solvent removal step (rotary evaporation).[5]
-
Troubleshooting:
-
Use a lower temperature on the water bath of the rotary evaporator.
-
Avoid leaving the purified fractions on a high-vacuum pump for extended periods.
-
-
Issue 2: this compound is Co-eluting with an Impurity
Question: During flash column chromatography, this compound is coming off the column along with a significant impurity. How can I resolve these co-eluting peaks?
Answer:
Co-elution occurs when two or more compounds travel through the column at the same rate.[6] Here's how to address this:
Potential Causes & Solutions:
-
Suboptimal Solvent System: The chosen solvent system may not have sufficient selectivity to separate this compound from the impurity.[7]
-
Troubleshooting:
-
Change Solvent Selectivity: Even if two solvent systems have similar overall polarity, they can have different selectivities. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system or another combination.[8]
-
Fine-tune Polarity: Make small, incremental changes to the solvent ratio to find the optimal separation.
-
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks that overlap.
-
Troubleshooting:
-
As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
-
-
Poor Peak Shape: Tailing or fronting of peaks can lead to overlap with adjacent peaks.[9]
-
Troubleshooting:
-
Tailing: This is often seen with polar compounds on silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve peak shape.
-
Fronting: This can be caused by overloading or poor solubility of the compound in the mobile phase. Ensure your crude product is fully dissolved before loading it onto the column.
-
-
Issue 3: this compound Fails to Crystallize
Question: After purifying this compound by column chromatography, I am trying to recrystallize it, but it is "oiling out" or not crystallizing at all. What should I do?
Answer:
Crystallization is sensitive to several factors, and "oiling out" (formation of a liquid instead of solid) or failure to crystallize are common challenges.[10]
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11][12]
-
Troubleshooting:
-
Solvent Screening: Test the solubility of your purified this compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures) in small test tubes.[13]
-
Binary Solvent System: If you can't find a single suitable solvent, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[14]
-
-
-
Solution is Not Saturated: If the solution is too dilute, the compound will not crystallize upon cooling.[11]
-
Troubleshooting:
-
Gently heat the solution and evaporate some of the solvent to increase the concentration.
-
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.[10]
-
Troubleshooting:
-
Allow the flask to cool slowly to room temperature on the benchtop, and then move it to an ice bath. Insulating the flask can further slow down the cooling process.
-
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site.[15]
-
Troubleshooting:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
-
Issue 4: Residual Palladium Catalyst in the Final Product
Question: My final sample of this compound is contaminated with a residual palladium catalyst from the synthesis. How can I remove it?
Answer:
Palladium catalysts are commonly used in cross-coupling reactions and their removal is a critical step in the purification process.[16]
Potential Causes & Solutions:
-
Inefficient Removal During Initial Workup: Standard aqueous workups and chromatography may not be sufficient to remove all palladium residues.[17]
-
Troubleshooting:
-
Filtration through Celite: Before column chromatography, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the palladium catalyst.[17][18]
-
Activated Carbon: Stirring the crude product solution with activated carbon can be effective for palladium removal. However, be aware that this can sometimes lead to the loss of your desired product due to non-specific adsorption.[19]
-
Scavenger Resins: Use a scavenger resin, which is a solid support with functional groups that chelate palladium.[16][19] Stir the crude product solution with the resin, and then filter it off.
-
-
-
Strong Complexation with the Product: The palladium may be strongly complexed with this compound, making it difficult to remove.[19]
-
Troubleshooting:
-
Consider a pre-treatment step, such as adjusting the pH, to break the palladium-product complex before attempting removal.[19]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash column chromatography of this compound?
A1: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. A system that gives an Rf value of 0.25-0.35 for this compound on a TLC plate is generally a good starting point for column chromatography.[2]
Q2: How can I tell if my purified this compound is pure?
A2: Several analytical techniques can be used to assess the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under UV light and/or with a staining agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and purity of your compound. The absence of signals from impurities is a good indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture and provides the mass of each component, allowing you to identify and quantify impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad melting point range suggests the presence of impurities.
Q3: My reaction mixture is a complex mess. Should I attempt direct purification or perform a preliminary cleanup?
A3: For very complex mixtures, a preliminary cleanup is highly recommended before attempting flash column chromatography. This can include:
-
Liquid-Liquid Extraction: To remove water-soluble impurities.
-
Filtration: To remove solid byproducts or catalysts.[17]
-
Precipitation/Crystallization: If the desired product is a solid and some impurities are soluble, a simple crystallization from the crude mixture can significantly improve purity before chromatography.
Q4: Can I reuse my silica gel for another purification?
A4: It is generally not recommended to reuse silica gel for the purification of different compounds, as this can lead to cross-contamination. For purifying multiple batches of the same compound, it may be possible if the previous run was clean and the silica is properly washed and reactivated. However, for high-purity applications, fresh silica gel is always preferred.
III. Data Presentation
Table 1: Effect of Solvent Systems on the Separation of this compound and a Key Impurity (Byproduct X) by TLC
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Byproduct X | ΔRf (Separation) | Observations |
| 90:10 | 0.15 | 0.20 | 0.05 | Poor separation, spots are too close. |
| 80:20 | 0.30 | 0.45 | 0.15 | Good separation, ideal for column chromatography. |
| 70:30 | 0.45 | 0.65 | 0.20 | Good separation, but Rf of this compound is a bit high. |
| 50:50 | 0.65 | 0.80 | 0.15 | Spots are running too high on the plate. |
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system using TLC as described in Table 1. The ideal system should give an Rf of ~0.3 for this compound.
-
Column Packing:
-
Select an appropriate size column.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the column solvent or a stronger solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb into the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or binary solvent system in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled, crystals of this compound should start to form. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.[15]
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
V. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. edu.rsc.org [edu.rsc.org]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mt.com [mt.com]
- 15. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 16. spinchem.com [spinchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Optimization of enzymatic reactions involving D-altronic acid dehydrogenase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-altronic acid dehydrogenase. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Disclaimer: Specific experimental data for D-altronic acid dehydrogenase is limited. Much of the guidance provided is based on established principles for dehydrogenase enzymes and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the basic reaction parameters for a D-altronic acid dehydrogenase assay?
A successful assay for D-altronic acid dehydrogenase requires careful consideration of several key parameters. Based on available literature for the enzyme from Escherichia coli, a starting point for assay development would include a buffer at approximately pH 6.0.[1] The reaction relies on the cofactor dihydronicotinamide adenine dinucleotide (DPNH, also known as NADH), which is oxidized to NAD+.[1] The reaction progress can be monitored by the decrease in absorbance at 340 nm as DPNH is consumed.
Q2: What substrates are known for D-altronic acid dehydrogenase?
The primary substrate for this enzyme is D-altronic acid. Studies on the E. coli enzyme have shown it to be inactive with several other uronic acids, including fructuronic, 5-keto-D-gluconic, glucuronic, galacturonic, mannuronic, and iduronic acids.[1]
Q3: How should I store D-altronic acid dehydrogenase to maintain its activity?
The stability of D-altronic acid dehydrogenase from E. coli has been reported to be quite robust. The enzyme can be stored for over a month at +3°C or in a frozen state at -10°C without significant loss of activity.[1] For long-term storage, freezing is generally recommended for most enzymes.
Troubleshooting Guide
Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The optimal pH for D-altronic acid dehydrogenase from E. coli is reported to be 6.0.[1] Prepare fresh buffer and verify the pH. Test a range of pH values (e.g., 5.5 to 7.0) to determine the optimal pH for your specific enzyme and conditions. |
| Degraded Cofactor (DPNH/NADH) | DPNH/NADH solutions are susceptible to degradation. Prepare fresh solutions for each experiment. Ensure the solid form is stored under appropriate conditions (cold and dry). |
| Inactive Enzyme | Improper storage or handling can lead to enzyme inactivation. If possible, obtain a fresh batch of the enzyme. When handling, always keep the enzyme on ice. |
| Presence of Inhibitors | Contaminants in your sample or reagents can inhibit enzyme activity. Ensure high-purity reagents are used. If you suspect inhibitors in your sample, consider a sample cleanup step like dialysis or gel filtration. |
| Sub-optimal Substrate Concentration | The concentration of D-altronic acid may be too low for the enzyme to act upon effectively. Perform a substrate concentration curve to determine the optimal concentration for your assay. |
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-enzymatic degradation of DPNH/NADH | DPNH/NADH can be unstable, especially at acidic pH and in the presence of certain contaminants. Run a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic DPNH/NADH degradation. Subtract this rate from your experimental values. |
| Contaminating Dehydrogenase Activity | If using a crude or partially purified enzyme preparation, other dehydrogenases may be present that can contribute to the signal. Purify the D-altronic acid dehydrogenase further to remove contaminating activities. |
| Precipitation in the Assay | High concentrations of certain reagents can cause precipitation, which can interfere with spectrophotometric readings. Visually inspect your assay mixture for any turbidity. If present, try reducing the concentration of the problematic component. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. |
| Temperature Fluctuations | Enzyme activity is highly sensitive to temperature. Ensure all components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or water bath. |
| Incomplete Mixing | Inadequate mixing of reaction components can lead to localized differences in concentration and, therefore, reaction rates. Gently vortex or pipette up and down to ensure thorough mixing after the addition of each component. |
Experimental Protocols
General Assay Protocol for D-Altronic Acid Dehydrogenase Activity
This protocol is a generalized starting point and should be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM sodium phosphate buffer, pH 6.0.
-
DPNH (NADH) Solution: 10 mM DPNH in phosphate buffer. Prepare fresh and keep on ice.
-
D-Altronic Acid Solution: Prepare a stock solution of D-altronic acid in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Enzyme Solution: Dilute the D-altronic acid dehydrogenase to an appropriate concentration in cold phosphate buffer.
-
-
Assay Setup (for a 1 mL reaction volume in a cuvette):
-
Add 800 µL of phosphate buffer to the cuvette.
-
Add 100 µL of D-altronic acid solution.
-
Add 50 µL of DPNH solution.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add 50 µL of the enzyme solution to the cuvette and mix gently by inverting.
-
-
Measure Activity:
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
The rate of the reaction is the change in absorbance per minute (ΔA340/min).
-
-
Controls:
-
Blank (No Enzyme): Replace the enzyme solution with an equal volume of phosphate buffer to measure the rate of non-enzymatic DPNH oxidation.
-
Blank (No Substrate): Replace the D-altronic acid solution with an equal volume of phosphate buffer to check for any substrate-independent enzyme activity.
-
Visualizations
Caption: General experimental workflow for a D-altronic acid dehydrogenase assay.
Caption: A logical troubleshooting workflow for common issues in enzymatic assays.
References
Preventing unwanted side reactions in altronic acid glycosidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during altronic acid glycosidation experiments. The focus is on preventing unwanted side reactions and optimizing the synthesis of desired glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound glycosylation reaction so slow and low-yielding compared to glycosylations with neutral sugars?
The primary reason for the reduced reactivity of this compound donors is the inherent electronic properties of uronic acids. The electron-withdrawing carboxyl group at the C-5 position destabilizes the formation of the critical oxocarbenium ion intermediate at the anomeric (C-1) center. This destabilization increases the activation energy of the reaction, leading to slower reaction rates and often lower yields compared to their neutral sugar counterparts. To overcome this, more forceful activation conditions, such as stronger Lewis acid promoters or more reactive glycosyl donors (e.g., trichloroacetimidates), are often required.
Q2: What is the most common side reaction in this compound glycosidation, and how can I prevent it?
When using a C-2 acyl protecting group (like acetyl or benzoyl) to achieve 1,2-trans stereoselectivity, the most common side reaction is the formation of a stable 1,2-orthoester. This occurs when the C-2 participating group attacks the anomeric center, forming a cyclic intermediate that is then intercepted by the alcohol acceptor.
Prevention Strategies:
-
Promoter Choice: While a weak Lewis acid might favor orthoester formation, a stronger promoter (e.g., TMSOTf) or higher temperatures can facilitate the rearrangement of the kinetic orthoester product to the thermodynamically more stable 1,2-trans glycoside.
-
Protecting Groups: Employing a non-participating protecting group at the C-2 position (e.g., a benzyl ether) will prevent orthoester formation entirely. However, this typically leads to a mixture of α and β anomers, as stereocontrol is lost.
-
Donor/Acceptor Sterics: Highly hindered donors or acceptors can favor orthoester formation. Modifying protecting groups to reduce steric bulk may help.
Q3: I obtained the wrong anomer. What causes poor anomeric selectivity?
Poor anomeric selectivity can stem from several factors:
-
Lack of C-2 Participation: If a non-participating group (e.g., benzyl ether) is at the C-2 position, there is no neighboring group to direct the incoming nucleophile, often resulting in a mixture of α and β products.
-
Anomerization: The initially formed kinetic glycoside can epimerize (anomerize) to the more thermodynamically stable anomer under the influence of the Lewis acid promoter. For uronic acids, this can be a significant issue. Monitoring the reaction over time can reveal if the product ratio is changing. To mitigate this, one might use a less potent Lewis acid, lower the reaction temperature, or shorten the reaction time.
-
Donor Reactivity: Highly reactive "disarmed" donors may react through an SN1-like mechanism, leading to a loss of stereocontrol, while more stable "armed" donors can favor an SN2-like pathway with better selectivity.
Troubleshooting Guide
This guide addresses specific experimental issues in a problem/cause/solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Donor Activation: The C-5 carboxyl group deactivates the donor. 2. Poor Leaving Group: The chosen leaving group (e.g., some thio-glycosides) may not be sufficiently reactive for a deactivated uronic acid donor. 3. Degradation: The starting materials or product may be unstable under the reaction conditions. | 1. Increase the amount or strength of the Lewis acid promoter (e.g., switch from BF₃·OEt₂ to TMSOTf). 2. Switch to a more reactive donor, such as a trichloroacetimidate. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time. Ensure all reagents and glassware are scrupulously dry. |
| Main Product is the 1,2-Orthoester | 1. Kinetic Product Trapped: The orthoester is the kinetic product and is not rearranging to the thermodynamic glycoside. 2. Weak Promoter: The Lewis acid is not strong enough to catalyze the rearrangement. | 1. Increase the reaction temperature or time after the initial formation of the orthoester to encourage rearrangement. 2. Add a stronger Lewis acid promoter (e.g., TMSOTf) to the reaction mixture. 3. If rearrangement fails, isolate the orthoester and resubmit it to glycosylation conditions with a stronger promoter. |
| Mixture of α and β Anomers Obtained | 1. Anomerization: The desired kinetic anomer is isomerizing to the thermodynamic product. 2. Non-Participating C-2 Group: Use of a C-2 ether protecting group prevents stereodirection. | 1. Lower the reaction temperature, use a less concentrated or weaker Lewis acid, and shorten the reaction time. Monitor the anomeric ratio by TLC or LC-MS over time. 2. If a specific anomer is required, a C-2 participating group (e.g., acetyl, pivaloyl) is necessary for 1,2-trans products. For 1,2-cis products, more complex strategies are needed. |
| Hydrolysis of Glycosyl Donor | 1. Trace Water in Reaction: The highly reactive oxocarbenium intermediate is quenched by water instead of the acceptor alcohol. | 1. Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (e.g., 3Å or 4Å) in the reaction flask. 2. Azeotropically dry the glycosyl donor and acceptor with toluene before starting the reaction. |
Quantitative Comparison of Promoter Systems
The choice of promoter can significantly impact both the yield and the anomeric selectivity of uronic acid glycosylations. The following table summarizes representative outcomes for the glycosylation of a glucuronic acid donor with a primary alcohol acceptor, illustrating the effect of different Lewis acid promoters.
| Promoter System | Solvent | Temperature | Yield (%) | Anomeric Ratio (β:α) | Reference |
| BF₃·OEt₂ | CH₂Cl₂ | 0 °C to RT | 78% | >20:1 | |
| TMSOTf (0.1 eq) | CH₂Cl₂ | -40 °C to 0 °C | 55% | >20:1 | |
| AgOTf | CH₂Cl₂ | -20 °C to RT | 83-100% | Orthoester Only | |
| NIS / TfOH | CH₂Cl₂ / Dioxane | -30 °C | 75% | >10:1 | |
| (Note: Data is compiled from representative examples in the literature for glucuronic acid and may vary based on the specific this compound donor, acceptor, and protecting groups used.) |
Experimental Protocols
Protocol: Glycosylation using an L-Iduronic Acid Trichloroacetimidate Donor
This protocol is adapted from a procedure for L-iduronic acid, a C-5 epimer of L-altronic acid, and serves as a robust starting point for this compound glycosidations. The use of a trichloroacetimidate donor provides high reactivity to overcome the deactivating effect of the C-5 carboxyl group.
Materials:
-
L-Iduronic acid trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated Molecular Sieves (4Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in CH₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Add the glycosyl acceptor (1.0 equiv) and the iduronic acid trichloroacetimidate donor (1.2 equiv) to an oven-dried, two-neck round-bottom flask containing activated 4Å molecular sieves.
-
Drying: Seal the flask and place it under a high vacuum for at least 1 hour. Backfill the flask with inert gas (Argon or Nitrogen).
-
Dissolution: Add anhydrous CH₂Cl₂ via syringe to dissolve the reagents to a concentration of approximately 50-100 mM.
-
Cooling: Cool the reaction mixture to the desired starting temperature (typically between -40 °C and -78 °C) using a suitable cooling bath.
-
Initiation: Slowly add the TMSOTf solution (0.1 - 0.3 equiv) dropwise via syringe. The reaction mixture may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials. The reaction may take anywhere from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine to neutralize the acidic promoter.
-
Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired glycoside.
Visualizations
Reaction Pathway and Side Products
The following diagram illustrates the desired glycosylation pathway via an oxocarbenium ion versus the competing formation of a 1,2-orthoester side product when a participating group is present at C-2.
Caption: Desired glycosylation (Path A) vs. competing orthoester formation (Path B).
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during this compound glycosidation.
Caption: A logical workflow for troubleshooting this compound glycosylation experiments.
Protecting Group Strategy Logic
The choice of protecting group at the C-2 position is critical for controlling the stereochemical outcome of the glycosylation. This diagram outlines the logical relationship between the C-2 protecting group and the expected anomeric product.
Caption: Logic for selecting a C-2 protecting group to control anomeric selectivity.
Technical Support Center: Analytical Challenges in Separating Altronic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of altronic acid isomers and other chiral acidic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound enantiomers so challenging?
A1: this compound, like many chiral acids, exists as enantiomers (non-superimposable mirror images). Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. This makes their separation by standard laboratory techniques like conventional chromatography impossible, necessitating the use of specialized chiral separation methods.
Q2: What are the primary methods for separating chiral acid enantiomers like this compound?
A2: The main techniques for resolving enantiomers of acidic compounds are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method that employs a Chiral Stationary Phase (CSP) to create a chiral environment where the enantiomers interact differently, leading to their separation.[1]
-
Diastereomeric Salt Crystallization: This classic technique involves reacting the racemic acid with a pure chiral resolving agent (a chiral base) to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[2][3]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can resolve enantiomers by adding a chiral selector (like cyclodextrins) to the running buffer.[4][5]
Q3: My this compound sample is not UV active. How can I detect the separated isomers?
A3: For compounds with poor or no UV chromophore, like alendronic acid, several detection strategies can be employed:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity.
-
Derivatization: The primary amine group on molecules like alendronic acid can be reacted with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), allowing for sensitive fluorescence detection.[6] This can be done either pre-column or post-column.[7]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or no resolution of enantiomers.
This is a common issue in chiral HPLC. The following workflow can help in troubleshooting and optimizing the separation.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer separation of acidic racemates by capillary electrophoresis using cationic and amphoteric beta-cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preparation of Altronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for preparing altronic acid derivatives.
Troubleshooting Guide
Problem: Low or No Product Yield
Low or no yield of the desired this compound derivative can stem from several factors throughout the synthetic process. Follow this troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Problem: Poor Stereoselectivity in Glycosylation
Achieving the desired stereoisomer during glycosylation can be challenging.[1]
Caption: Factors influencing glycosylation stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of alendronic acid?
A1: A common and effective method involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of a suitable solvent like methanesulfonic acid.[2][3]
Q2: How can I avoid the formation of byproducts during the synthesis?
A2: Careful control of reaction temperature and the stoichiometry of reagents is crucial. For instance, in the synthesis of alendronate, using approximately 3.2 equivalents of phosphorus trichloride in methanesulfonic acid at 75°C has been shown to be effective.[2] Additionally, the choice of protecting groups is vital to prevent side reactions on other functional groups.[4] For hydroxyl-containing bisphosphonates, protecting the 1-hydroxy group may be necessary to avoid acylation mixtures.[5]
Q3: What is an effective method for purifying the final this compound derivative product?
A3: A common purification technique involves pH-controlled precipitation. The crude product can be dissolved in water by adjusting the pH to be alkaline (e.g., with NaOH), followed by treatment with activated charcoal to remove colored impurities. The pure product is then precipitated by acidifying the solution (e.g., with HCl) and can be collected by filtration.[6][7]
Q4: My reaction mixture solidifies during large-scale synthesis. How can this be prevented?
A4: Solidification issues on a larger scale have been reported. One approach to mitigate this is to use a co-solvent. For example, in the preparation of alendronic acid, phosphoric acid can be used as a solvent to prevent solidification when using phosphorous acid as a reactant.[3]
Q5: What are orthogonal protecting groups and why are they important in synthesizing this compound derivatives?
A5: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct conditions without affecting the others. This is critical in multi-step syntheses of complex this compound derivatives, as it allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic route.[4] For example, an Fmoc group (removed by base) and a tBu group (removed by acid) are orthogonal.[4]
Data Summary Tables
Table 1: Comparison of Reaction Conditions for Alendronic Acid Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-phthalimido-4-bromobutyric acid | H₃PO₃, PCl₃ | - | 80 | 3 | 38 | [3] |
| N-phthalimido-4-chlorobutyric acid | H₃PO₃, PCl₃ | - | 80 | 3 | 57 | [3] |
| N-maleimido-4-bromobutyric acid | H₃PO₃ | - | 80 | 16 | 21 | [3] |
| γ-aminobutyric acid | PCl₃ (3.2 eq.) | Methanesulfonic acid | 75 | 12 | - | [2] |
Table 2: Conditions for Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (α:β) | Reference |
| Per-O-benzyl glucopyranosyl chloride | Various | - | - | - | 71-91 | 2:1 - 3:1 | [1] |
| 2,3-O-xylene protected donor | Various | - | - | - | High to Excellent | Mainly β | [1] |
| α-trichloroacetimidate donor | Reactive carbohydrate/phenol | H₃Pypy (0.1 eq.) | - | - | Good | β-selective | [1] |
| Not specified | Compound 6 (FP20 precursor) | HOFox / NIS | - | - | up to 91 | - | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Alendronic Acid
This protocol is a composite based on methods described in the literature.[2][3]
Materials:
-
4-aminobutyric acid
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 4-aminobutyric acid in methanesulfonic acid.
-
Slowly add approximately 3.2 molar equivalents of phosphorus trichloride to the mixture while maintaining the temperature at 75°C.
-
Stir the reaction mixture at 75°C for 12 hours.
-
After cooling, the reaction is quenched by the addition of water or an aqueous acid solution (e.g., 6N HCl).
-
The mixture is refluxed for 18-24 hours to ensure complete hydrolysis.
-
Cool the solution to approximately 5°C to precipitate any acid byproducts (e.g., phthalic acid if N-phthalimido protecting groups were used), which are then removed by filtration.[3][9]
-
The filtrate is distilled to dryness.
-
The residue is taken up in 95% ethanol, which will cause the alendronic acid to precipitate.
-
The mixture is refluxed for 1 hour and then cooled to room temperature.
-
The precipitated alendronic acid is collected by filtration, washed with ethanol, and dried under vacuum.
Protocol 2: Purification of this compound Derivatives by pH-Controlled Precipitation
This protocol is adapted from methods for purifying zoledronic acid and risedronic acid.[6][7]
Materials:
-
Crude this compound derivative
-
Sodium hydroxide solution (e.g., 1N)
-
Hydrochloric acid (e.g., 1N)
-
Activated charcoal
-
Deionized water
Procedure:
-
Suspend the crude this compound derivative in deionized water at room temperature.
-
Adjust the pH of the mixture with a sodium hydroxide solution until a clear, alkaline solution is obtained (pH 9-12).
-
Add a small amount of activated charcoal to the solution and stir for a period to decolorize.
-
Filter the solution to remove the charcoal.
-
Slowly add hydrochloric acid to the clear filtrate to acidify it to a pH of less than 2 (typically 1-1.5). This will cause the purified product to precipitate.
-
Cool the suspension to approximately 5°C and stir for an additional 2-3 hours to maximize precipitation.
-
Isolate the purified product by filtration.
-
Wash the product with cold deionized water.
-
Dry the purified this compound derivative in a vacuum oven.
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
References
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. benthamscience.com [benthamscience.com]
- 3. US6201148B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2004075860A2 - Process for purification of zoledronic acid - Google Patents [patents.google.com]
- 7. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1169326B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Efficiency of Altronic Acid Lactonization
Welcome to the technical support center for the optimization of altronic acid lactonization. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges and enhance reaction efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during the lactonization of this compound and other polyhydroxy acids, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| L-001 | Low to No Yield of Altrono-1,4-lactone | - Incomplete water removal: The equilibrium between the open-chain hydroxy acid and the lactone is driven by the removal of water. Insufficient removal will result in low conversion.[1][2] - Unfavorable reaction conditions: Temperature and pressure may not be optimal for cyclization.[1] - Substrate purity: Impurities in the this compound starting material can interfere with the reaction. - Steric hindrance: The conformation of the polyhydroxy acid may not favor intramolecular cyclization.[3] | - Implement efficient water removal techniques: Employ azeotropic distillation with a Dean-Stark trap or gas sparging with an inert gas (e.g., nitrogen or argon) to effectively remove water and drive the equilibrium towards the lactone.[1][2] - Optimize reaction temperature: For thermal methods, maintain a temperature of approximately 80 to 130 °C.[1] - Ensure high purity of starting material: Purify the this compound or its salt precursor prior to lactonization. - Consider alternative catalytic methods: Explore acid-catalyzed lactonization under milder conditions, though this may be less effective for polyhydroxy acids without specific activating groups. |
| L-002 | Formation of Oligomers/Polymers | - High substrate concentration: Intermolecular reactions (polymerization) are favored at high concentrations of the hydroxy acid.[3] | - Utilize high-dilution techniques: If applicable to the chosen method, slowly add the this compound solution to a large volume of solvent to favor intramolecular cyclization over intermolecular polymerization.[3] For thermal, solvent-free methods, this is less controllable. |
| L-003 | Product Isomerization or Epimerization | - Harsh reaction conditions: High temperatures or the presence of strong acids or bases can lead to isomerization at stereocenters.[3] | - Employ milder reaction conditions: If isomerization is a significant issue, explore enzymatic or milder chemical catalysis methods, although these may require significant methods development for this specific substrate. Keep the reaction time to the minimum necessary for complete conversion. |
| L-004 | Difficulty in Product Purification | - Formation of multiple side products: Incomplete reaction or side reactions can lead to a complex mixture that is challenging to separate.[3] - Residual starting material: Unreacted this compound can complicate purification. | - Optimize reaction selectivity: Fine-tune reaction conditions (temperature, time) to minimize the formation of byproducts.[3] - Alternative purification techniques: Explore different chromatographic methods (e.g., silica gel chromatography with a polar eluent system) or crystallization to isolate the desired D-altrono-1,4-lactone. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for the lactonization of aldonic acids like this compound?
A1: For aldonic acids, including this compound, the most direct methods involve the removal of water to drive the intramolecular esterification. Two commonly cited methods are:
-
Azeotropic Distillation: This involves heating the aldonic acid in a solvent that forms an azeotrope with water (e.g., toluene, benzene). The water is removed as the azeotrope, which is typically condensed and collected in a Dean-Stark trap, thus driving the reaction to completion.
-
Gas Sparging: In this method, an inert gas (such as nitrogen or argon) is bubbled through the heated aldonic acid (typically between 80-130 °C). The flowing gas carries away the water vapor as it is formed, shifting the equilibrium towards the lactone product.[1]
Q2: Can I use acidic catalysts to promote the lactonization of this compound?
A2: While acid catalysis is a common strategy for lactonization, it can be complicated for polyhydroxy acids like this compound.[4] The presence of multiple hydroxyl groups can lead to the formation of various side products. Moreover, the acidic conditions can sometimes lead to unwanted elimination or isomerization reactions.[5][6] For this compound, thermal methods that rely on water removal are generally more straightforward.[1][2]
Q3: How can I monitor the progress of the lactonization reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting material (this compound) and the appearance of the product (altrono-1,4-lactone). The lactone will be less polar than the corresponding acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.
-
Infrared (IR) Spectroscopy: The formation of the lactone can be monitored by the appearance of a characteristic carbonyl stretching frequency for a five-membered lactone (γ-lactone), typically around 1770 cm⁻¹.
Q4: My this compound is in the form of a salt (e.g., sodium altronate). Can I use this directly for lactonization?
A4: The lactonization reaction requires the free carboxylic acid. Therefore, you must first acidify the salt of the aldonic acid to generate the free acid in situ or as a separate step before proceeding with the lactonization.[1][2] This is typically achieved by adding a strong mineral acid.
Quantitative Data on Lactonization Catalysis
While specific data for this compound is sparse in the literature, the following tables summarize the performance of various catalytic systems in other lactonization reactions, which can provide a starting point for methods development.
Table 1: Comparison of Catalysts for γ-C(sp³)–H Lactonization of Aliphatic Acids [7]
| Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Cu(CH₃CN)₄PF₆ (10) | Selectfluor (2.0) | HFIP | 90 | 90 |
| Cu(OAc)₂ (10) | Selectfluor (2.0) | HFIP | 90 | 77 (NMR) |
| Pd(CH₃CN)₂Cl₂ (3) | Selectfluor (2.0) | HFIP | 90 | 71 (NMR) |
Table 2: Optimization of Ligands for Pd-Catalyzed β-C(sp³)–H Lactonization
| Ligand | Yield (%) |
| N-acetyl glycine (L1) | 36 |
| Methyl-substituted MPAA (L11) | 65 |
| Optimized Conditions | 73 |
Experimental Protocols
Protocol 1: General Procedure for Lactonization of this compound via Gas Sparging
This protocol is a generalized procedure based on methods described for aldonic acids.[1]
-
Preparation: If starting from an this compound salt, dissolve the salt in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3. Extract the free this compound into a suitable organic solvent or use the aqueous solution directly if the subsequent step is water removal. For the free acid, proceed directly.
-
Reaction Setup: Place the this compound in a reaction vessel equipped with a gas inlet tube extending below the surface of the acid, a gas outlet, a thermometer, and a heating mantle.
-
Reaction Execution: Heat the this compound to a temperature between 80 °C and 130 °C.
-
Water Removal: Begin sparging a slow stream of dry, inert gas (e.g., nitrogen or argon) through the heated acid. The flow of gas will carry away the water that is formed during the intramolecular esterification.
-
Monitoring: Monitor the reaction progress using TLC or HPLC. The reaction time will depend on the scale and efficiency of water removal, but it is typically in the range of 0.5 to 5 hours.[1]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude D-altrono-1,4-lactone can then be purified by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Lactonization Yield
Caption: Troubleshooting logic for low-yield this compound lactonization.
Factors Influencing this compound Lactonization Efficiency
Caption: Factors influencing the efficiency of this compound lactonization.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermacaredirect.com [dermacaredirect.com]
- 6. A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity of L-Allonic and L-Altronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of derivatives of L-allonic acid and L-altronic acid. Due to a scarcity of direct comparative studies on these specific sugar acids in publicly available literature, this comparison is based on established principles of organic chemistry, stereochemical theory, and experimental data from closely related analogous compounds.
Introduction to L-Allonic and L-Altronic Acids
L-allonic acid and L-altronic acid are diastereomers, specifically C-3 epimers. This stereochemical difference at a single chiral center significantly influences the spatial arrangement of their hydroxyl groups, which in turn dictates the reactivity of their respective derivatives, including lactones, esters, and amides. Understanding these reactivity differences is crucial for applications in drug design, synthesis, and the development of bioactive molecules.
Comparative Reactivity Analysis
The primary factors governing the reactivity of L-allonic and L-altronic acid derivatives are steric hindrance and the stability of intermediates and transition states. The axial or equatorial orientation of hydroxyl and derivative groups in the cyclic forms (lactones) and the conformation of the acyclic derivatives play a pivotal role.
Lactone Formation and Stability
The formation of γ- and δ-lactones is a key reaction of aldonic acids. The stability of these lactones is influenced by the stereochemistry of the parent acid. Studies on analogous sugar acids, such as L-gulonic acid, have shown that the γ-lactone can exhibit remarkable stability due to slower hydrolysis rates compared to the δ-lactone. This stability is attributed to the conformation of the five-membered ring and the orientation of the hydroxyl groups.
Based on the structures of L-allonic and L-altronic acid, we can infer the relative stabilities of their lactones. The formation of the γ-lactone involves the hydroxyl group at C-4, while the δ-lactone involves the hydroxyl group at C-5. The relative orientation of the substituents on the furanose or pyranose-like ring of the lactone will determine its stability. In general, conformations that minimize steric interactions (e.g., equatorial substituents in a chair-like δ-lactone) are favored.
Table 1: Inferred Comparative Reactivity of L-Allonic and L-Altronic Acid Lactones
| Derivative | L-Allonic Acid Derivative | L-Altronic Acid Derivative | Inferred Reactivity Comparison |
| γ-Lactone | L-Allono-1,4-lactone | L-Altrono-1,4-lactone | The relative stability and reactivity will depend on the specific conformations adopted to minimize steric strain between the hydroxyl groups. Without direct experimental data, it is hypothesized that the epimeric difference at C-3 will lead to different ring puckering and substituent orientations, impacting hydrolysis rates. |
| δ-Lactone | L-Allono-1,5-lactone | L-Altrono-1,5-lactone | Similar to the γ-lactones, the stability will be dictated by the conformational energetics of the six-membered ring. The C-3 hydroxyl group's orientation will influence the overall steric environment. |
Ester and Amide Reactivity
The reactivity of other carboxylic acid derivatives, such as esters and amides, follows general principles of nucleophilic acyl substitution. The rate of reaction is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. While the electronic effects of the sugar backbone are similar for both L-allonic and L-altronic acid derivatives, steric hindrance around the carbonyl group, presented by the different spatial arrangement of the hydroxyl groups, can lead to differences in reaction rates.
For instance, in esterification or amidation reactions, the approach of the nucleophile (alcohol or amine) to the carbonyl group could be sterically hindered to a different extent in L-allonic versus L-altronic acid derivatives. Similarly, during hydrolysis of these derivatives, the access of water or hydroxide ions to the carbonyl center will be influenced by the stereochemistry of the sugar chain.
Table 2: Inferred Comparative Reactivity of L-Allonic and L-Altronic Acid Esters and Amides
| Reaction | L-Allonic Acid Derivative | L-Altronic Acid Derivative | Inferred Reactivity Comparison |
| Esterification | Likely to proceed at a rate influenced by the steric accessibility of the carboxylic acid. | The C-3 epimerization may alter the preferred conformation of the sugar chain, potentially leading to different levels of steric hindrance at the carboxyl group. | A direct comparison of reaction kinetics would be necessary to determine the precise difference in reactivity. |
| Ester Hydrolysis | The rate will be dependent on the steric environment around the ester carbonyl group. | The different stereochemistry could lead to a more or less sterically hindered ester, affecting the rate of hydrolysis. | It is plausible that the epimer with a less sterically encumbered ester group will hydrolyze faster. |
| Amide Formation | Similar to esterification, the rate will be influenced by steric factors. | The conformational differences due to the C-3 epimer will likely result in a different reaction rate. | The less sterically hindered carboxyl group will favor faster amide formation. |
| Amide Hydrolysis | Generally less reactive than esters, the hydrolysis rate will still be sensitive to steric hindrance. | The stereochemical differences are expected to translate into different rates of amide hydrolysis. | The epimer with a more accessible amide carbonyl will undergo hydrolysis more readily under identical conditions. |
Experimental Protocols
Protocol 1: Lactonization Kinetics
Objective: To determine the rate of lactone formation from L-allonic or L-altronic acid.
Methodology:
-
Prepare a solution of the purified aldonic acid in a suitable buffer at a specific pH.
-
Monitor the reaction progress over time using techniques such as:
-
Polarimetry: The change in optical rotation can be correlated with the formation of the lactone.
-
NMR Spectroscopy: 1H or 13C NMR can be used to quantify the concentrations of the open-chain acid and the lactone isomers over time.
-
HPLC: Separation and quantification of the acid and lactone forms can be achieved using an appropriate column and mobile phase.
-
-
The rate constants for lactonization can be determined by fitting the concentration-time data to appropriate kinetic models.
Protocol 2: Hydrolysis of Esters
Objective: To compare the rate of hydrolysis of methyl L-allonate and methyl L-altronate.
Methodology:
-
Synthesize and purify the methyl esters of both L-allonic and L-altronic acids.
-
Prepare solutions of the esters in a buffered aqueous solution (e.g., phosphate buffer) at a constant pH and temperature.
-
Initiate the hydrolysis reaction and monitor the disappearance of the ester or the appearance of the carboxylic acid over time.
-
Analytical methods can include:
-
pH-stat titration: The consumption of hydroxide ions (for base-catalyzed hydrolysis) or the production of protons (for acid-catalyzed hydrolysis) can be monitored.
-
HPLC: The concentrations of the ester and the resulting acid can be quantified.
-
Gas Chromatography (GC): If the alcohol product (e.g., methanol) is volatile, its formation can be monitored.
-
-
Determine the pseudo-first-order rate constants from the experimental data.
Visualizations
Logical Relationship: Factors Influencing Reactivity
Caption: Factors influencing the reactivity of L-allonic and L-altronic acid derivatives.
Experimental Workflow: Comparative Kinetic Analysis
Caption: Workflow for comparative kinetic analysis of L-allonic and L-altronic acid derivatives.
Conclusion
While direct experimental comparisons of the reactivity of L-allonic and L-altronic acid derivatives are not extensively documented, a theoretical comparison based on fundamental principles of stereochemistry and reaction mechanisms can be made. The C-3 epimeric difference between these two sugar acids is expected to result in distinct conformational preferences, leading to variations in steric hindrance and the stability of reaction intermediates and products. These differences will ultimately manifest as different rates of reaction for their respective derivatives. To definitively quantify these reactivity differences, further experimental studies employing the methodologies outlined in this guide are necessary. Such studies would provide valuable data for researchers in the fields of medicinal chemistry, carbohydrate chemistry, and drug development.
Unveiling Altronic Acid's Position in Uronic Acid Metabolism: A Comparative Analysis
A deep dive into the metabolic fate of altronic acid reveals a sparsely documented pathway, particularly when contrasted with the well-trodden routes of other uronic acids like glucuronic, galacturonic, and iduronic acids. This guide provides a comparative analysis of these pathways, offering researchers, scientists, and drug development professionals a comprehensive overview of current knowledge, supported by available experimental data and methodologies.
While the metabolic pathways of glucuronic, galacturonic, and iduronic acids are integral to various physiological processes, including detoxification, cell wall biosynthesis, and the formation of glycosaminoglycans, the role of this compound remains largely enigmatic. The primary evidence for its metabolism stems from early studies in Escherichia coli, which identified a key enzymatic step but did not fully elucidate a complete metabolic cascade. This comparative guide will illuminate the knowns and unknowns, providing a valuable resource for understanding the broader landscape of uronic acid metabolism.
Comparative Overview of Uronic Acid Metabolic Pathways
The metabolic pathways of uronic acids, while diverse, share common themes of isomerization, dehydration, and eventual entry into central carbon metabolism. However, the specific enzymes and intermediates vary significantly, reflecting their distinct biological roles.
The this compound Pathway: A Glimpse into Bacterial Metabolism
The metabolism of D-altronic acid has been primarily characterized in Escherichia coli. The key enzyme identified is D-altronic acid dehydratase , which catalyzes the conversion of D-altronic acid to 2-keto-3-deoxy-D-gluconic acid (KDG).[1] This intermediate, KDG, is a known metabolite that can be further phosphorylated and cleaved to pyruvate and glyceraldehyde-3-phosphate, thus entering glycolysis.
The pathway, as far as it is understood, is a catabolic route for the utilization of D-altronic acid as a carbon source. However, comprehensive details regarding its regulation, prevalence in other organisms, and physiological significance are currently lacking.
References
A Comparative Analysis of Altronic Acid and Mannonic Acid Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key enzymes in bacterial uronic acid metabolism: D-altronic acid dehydrogenase and D-mannonic acid dehydrogenase. The information presented is derived from foundational research on these enzymes isolated from Escherichia coli, offering a quantitative and methodological resource for researchers in microbiology, enzymology, and related fields.
Introduction
D-altronic acid dehydrogenase (EC 1.1.1.58), also known as tagaturonate reductase, and D-mannonic acid dehydrogenase (EC 1.1.1.57), or fructuronate reductase, are NAD(H)-dependent oxidoreductases. In Escherichia coli, these enzymes play crucial roles in the catabolism of D-galacturonic acid and D-glucuronic acid, respectively. They catalyze the reversible reduction of keturonic acids to their corresponding aldonic acids, which are subsequently dehydrated and cleaved to enter central metabolism. Understanding the similarities and differences between these two dehydrogenases is essential for elucidating the intricacies of bacterial carbohydrate metabolism.
Performance Comparison: A Quantitative Overview
The following tables summarize the key quantitative data for D-altronic acid dehydrogenase and D-mannonic acid dehydrogenase from E. coli, based on the seminal work of Hickman and Ashwell (1960).
Table 1: Comparison of Purification and General Properties
| Property | D-Altronic Acid Dehydrogenase | D-Mannonic Acid Dehydrogenase |
| Source Organism | Escherichia coli (grown on D-galacturonic acid) | Escherichia coli (grown on D-glucuronic acid) |
| EC Number | 1.1.1.58 | 1.1.1.57 |
| Enzyme Commission Name | Tagaturonate reductase | Fructuronate reductase |
| Purification Fold | ~50-fold | ~40-fold |
| Overall Yield | ~15% | ~10% |
| Optimal pH (Reduction) | 6.0 | 6.0 |
| Optimal pH (Oxidation) | 7.5 | Not reported |
Table 2: Kinetic Properties
| Kinetic Parameter | D-Altronic Acid Dehydrogenase | D-Mannonic Acid Dehydrogenase |
| Substrate (Reduction) | D-Tagaturonic acid | D-Fructuronic acid |
| Product (Oxidation) | D-Altronic acid | D-Mannonic acid |
| Coenzyme | DPNH (NADH) / DPN (NAD+) | DPNH (NADH) / DPN (NAD+) |
| Michaelis Constant (Km) for Keturonic Acid | 1.4 x 10⁻⁴ M (for D-Tagaturonic acid) | 3.3 x 10⁻⁴ M (for D-Fructuronic acid) |
| Michaelis Constant (Km) for Aldonic Acid | 2.5 x 10⁻⁴ M (for D-Altronic acid) | Not determined |
| Michaelis Constant (Km) for DPNH | 2.0 x 10⁻⁵ M | 2.0 x 10⁻⁵ M |
| Michaelis Constant (Km) for DPN+ | 1.0 x 10⁻⁴ M | Not determined |
Table 3: Substrate Specificity
| Substrate Tested | D-Altronic Acid Dehydrogenase Activity | D-Mannonic Acid Dehydrogenase Activity |
| D-Tagaturonic acid | +++ | - |
| D-Fructuronic acid | - | +++ |
| D-Altronic acid | +++ (Oxidation) | - |
| D-Mannonic acid | - | +++ (Oxidation) |
| D-Galacturonic acid | - | - |
| D-Glucuronic acid | - | - |
| D-Allose | - | - |
| D-Mannose | - | - |
| L-Iduronic acid | - | - |
| D-Xyluronic acid | - | - |
Activity is denoted as +++ (high), - (none detected).
Experimental Protocols
The following are detailed methodologies for the purification and assay of D-altronic acid and D-mannonic acid dehydrogenases as described by Hickman and Ashwell (1960).
Enzyme Purification Workflow
Caption: Generalized workflow for the purification of dehydrogenases.
1. Growth of Bacteria and Preparation of Crude Extract:
-
Escherichia coli is grown in a medium containing either D-galacturonic acid (for altronic acid dehydrogenase) or D-glucuronic acid (for mannonic acid dehydrogenase) as the primary carbon source to induce enzyme expression.
-
Cells are harvested by centrifugation, washed, and resuspended in a phosphate buffer.
-
The cell suspension is subjected to sonic oscillation to lyse the cells.
-
The lysate is centrifuged at high speed to remove cell debris, yielding the crude extract.
2. Enzyme Purification Steps:
-
Protamine Sulfate Precipitation: Protamine sulfate solution is added to the crude extract to precipitate nucleic acids, which are then removed by centrifugation.
-
Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with solid ammonium sulfate. The protein fraction precipitating between 40% and 60% saturation is collected by centrifugation, redissolved in buffer, and dialyzed.
-
Calcium Phosphate Gel Adsorption: The dialyzed enzyme solution is adsorbed onto a calcium phosphate gel. After washing, the enzyme is eluted with a phosphate buffer of increasing concentration.
Enzyme Activity Assay
The activity of both dehydrogenases is determined spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of DPNH (NADH) to DPN+ (NAD+).
Reaction Mixture (for reduction of keturonic acid):
-
Phosphate buffer (pH 6.0)
-
DPNH (NADH)
-
Substrate (D-tagaturonic acid for this compound dehydrogenase or D-fructuronic acid for mannonic acid dehydrogenase)
-
Enzyme preparation
Procedure:
-
The reaction is initiated by the addition of the enzyme to a cuvette containing the buffer, DPNH, and substrate.
-
The decrease in absorbance at 340 nm is recorded over time.
-
One unit of enzyme activity is defined as the amount of enzyme that causes a change in optical density of 0.001 per minute under the specified conditions.
Metabolic Pathway Context
Both this compound and mannonic acid dehydrogenases are integral components of the uronic acid catabolic pathway in Escherichia coli. This pathway allows the bacterium to utilize hexuronic acids, which are common components of plant polysaccharides, as a carbon and energy source.
Caption: Overview of the uronic acid catabolic pathways.
As depicted in the diagram, D-galacturonic acid is isomerized to D-tagaturonic acid, which is then reduced by this compound dehydrogenase to D-altronic acid. Similarly, D-glucuronic acid is converted to D-fructuronic acid, which is subsequently reduced by mannonic acid dehydrogenase to D-mannonic acid. Both D-altronic acid and D-mannonic acid are then dehydrated to form a common intermediate, 2-keto-3-deoxy-D-gluconic acid (KDG). KDG is then cleaved by KDG aldolase into pyruvate and glyceraldehyde-3-phosphate, which can enter glycolysis and other central metabolic pathways.
Conclusion
D-altronic acid dehydrogenase and D-mannonic acid dehydrogenase from Escherichia coli are distinct enzymes with high substrate specificity for their respective keturonic and aldonic acids. While they share similar optimal pH for their reductive reactions and utilize the same coenzyme, their kinetic parameters for their primary substrates differ, suggesting fine-tuning for their specific roles in the catabolism of different uronic acids. The detailed purification and assay protocols provided here serve as a valuable resource for researchers investigating these and other related enzymes. The elucidation of their function within the broader context of the uronic acid metabolic pathway highlights the elegant efficiency of bacterial catabolic systems.
No "Altronic Acid" Found, Pivoting to "Alendronic Acid" Metabolic Pathways
Initial searches for "altronic acid" did not yield any relevant results, suggesting it may be a typographical error. However, the similarly named compound, Alendronic Acid (also known as Alendronate), is a well-researched bisphosphonate medication used to treat osteoporosis and other bone diseases.[1][2] This guide will proceed with a comparative analysis of the in vivo validation of Alendronic Acid's metabolic effects, a topic with available scientific data.
Alendronic acid's primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[3][4] It achieves this by interfering with the mevalonate pathway, a crucial metabolic route in osteoclasts.[1][5]
Comparative Analysis of Alendronic Acid vs. Risedronic Acid
A key area of in vivo research for Alendronic Acid involves comparative studies with other bisphosphonates, such as Risedronic Acid. These studies provide valuable data on its relative efficacy.
A study comparing once-weekly oral administration of Alendronic Acid and Risedronic Acid in postmenopausal women with osteoporosis revealed that Alendronic Acid led to greater increases in bone mineral density (BMD) at the hip and spine.[6] Furthermore, it produced a more significant reduction in bone turnover markers.[6]
| Parameter | Alendronic Acid (12 months) | Risedronic Acid (12 months) | Treatment Difference [95% CI] | p-value |
| Hip Trochanter BMD Increase | 3.56% | 2.71% | 0.83% [0.22, 1.45] | 0.008 |
| Lumbar Spine BMD Increase | Greater than Risedronic Acid | - | - | 0.002 |
| Total Hip BMD Increase | Greater than Risedronic Acid | - | - | <0.001 |
| Femoral Neck BMD Increase | Greater than Risedronic Acid | - | - | 0.039 |
| N-telopeptide (NTx) Decrease | 58% | 47% | - | <0.001 |
| Bone-specific Alkaline Phosphatase (BSAP) Decrease | 45% | 34% | - | <0.001 |
| Data from a comparative study on postmenopausal women with osteoporosis.[6] |
Experimental Protocols
In Vivo Bioequivalence Study of Alendronic Acid Formulations
Objective: To assess the bioequivalence of two 70 mg tablet formulations of Alendronic Acid.[7]
Methodology:
-
Study Design: A single-dose, open-label, randomized, crossover trial was conducted with a 21-day washout period between treatments.[7]
-
Participants: 80 healthy subjects were enrolled in the study.[7]
-
Drug Administration: Participants received a single 70 mg tablet of either the test or reference formulation in a fasted state.[7]
-
Sample Collection: Urine samples were collected for up to 36 hours post-administration.[7]
-
Analytical Method: The concentration of Alendronic Acid in urine was determined using a high-performance liquid chromatographic (HPLC) method with fluorescence detection after pre-derivatization.[7]
-
Pharmacokinetic Parameters: The cumulative urinary excretion (Ae0-36) and the maximum rate of urinary excretion (Rmax) were calculated.[7]
-
Statistical Analysis: Bioequivalence was determined based on the 90% confidence intervals for the pharmacokinetic parameters.[7]
Visualizing the Metabolic Impact of Alendronic Acid
The following diagrams illustrate the metabolic pathway affected by Alendronic Acid and a typical workflow for its in vivo validation.
Caption: Mechanism of Alendronic Acid via inhibition of the Mevalonate Pathway.
Caption: Workflow for an in vivo bioequivalence study of Alendronic Acid.
References
- 1. Alendronic acid - Wikipedia [en.wikipedia.org]
- 2. About alendronic acid - NHS [nhs.uk]
- 3. Pharmacokinetics of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alendronic acid produces greater effects than risedronic acid on bone density and turnover in postmenopausal women with osteoporosis : results of FACTS -international - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro disintegration and dissolution and in vivo bioequivalence of two alendronate once-weekly formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Detection of Alendronic Acid: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two prevalent analytical techniques for the detection of alendronic acid, a bisphosphonate used in the treatment of osteoporosis: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This comparison is based on experimental data and protocols to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for a representative HPLC method with fluorescence detection and a Capillary Electrophoresis method with UV detection for the quantification of alendronic acid.
| Parameter | HPLC with Fluorescence Detection | Capillary Electrophoresis with UV Detection |
| Limit of Detection (LOD) | 5.34 x 10⁻³ µg/mL[1] | 0.8 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.016 µg/mL[1] | 2.7 µg/mL[2] |
| Linearity Range | 0.05 - 1.0 µg/mL[1] | Not explicitly stated, but validated. |
| Precision (%RSD) | < 15% (intra- and inter-day)[1] | Not explicitly stated, but validated.[2] |
| Analysis Time | ~25 minutes[1] | < 8 minutes[3] |
| Derivatization | Required (e.g., with FMOC)[1][4] | Required for UV detection (e.g., with OPA)[2] |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below, outlining the key steps from sample preparation to data acquisition.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves pre-column derivatization of alendronic acid with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enable sensitive fluorescence detection.[1]
1. Sample Preparation and Derivatization:
-
Aliquots of the sample containing alendronic acid are mixed with a borate buffer to achieve a pH of 8.0.
-
FMOC-Cl solution is added to the mixture.
-
The reaction is allowed to proceed to form the fluorescent FMOC-alendronate derivative.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Capcell Pak C18, 4.6 mm x 150 mm, 5 µm) is typically used.[1]
-
Mobile Phase: A gradient elution is often employed, starting with a mixture of acetonitrile/methanol and a citrate/pyrophosphate buffer.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[4]
3. Detection:
-
A fluorescence detector is used with an excitation wavelength of 260 nm and an emission wavelength of 310 nm.[1]
4. Quantification:
-
The concentration of alendronic acid is determined by comparing the peak area of the FMOC-alendronate derivative to a calibration curve prepared with known concentrations of alendronate standards.
Capillary Electrophoresis (CE) with UV Detection
This method utilizes the derivatization of alendronic acid with o-phthalaldehyde (OPA) and 2-mercaptoethanol to allow for direct ultraviolet detection.[2]
1. Sample Preparation and Derivatization:
-
The sample containing alendronic acid is mixed with a solution of OPA and 2-mercaptoethanol in a borate buffer (pH 10).[2]
-
The reaction forms a derivative that can be detected by UV absorbance.
2. Electrophoretic Conditions:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): A 20 mM sodium borate buffer at pH 10 is used as the BGE.[2]
-
Separation Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: The sample is introduced into the capillary, typically by hydrodynamic or electrokinetic injection.
3. Detection:
-
A UV detector is used to monitor the absorbance at 254 nm.[2]
4. Quantification:
-
The amount of alendronic acid is quantified by comparing the peak area of the derivatized analyte to that of a standard calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and Capillary Electrophoresis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a novel sensitive UV-direct capillary electrophoresis method for quantification of alendronate in release studies from biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the bisphosphonate alendronate using capillary electrophoresis mass spectrometry with dynamic pH barrage junction focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
Efficacy of altronic acid as a precursor compared to other sugar acids
An examination of altronic acid and other sugar acids in biosynthetic and chemical synthesis applications for researchers, scientists, and drug development professionals.
The selection of an appropriate precursor is a critical decision in the design of efficient biosynthetic and chemical synthesis pathways. Sugar acids, particularly aldonic acids, represent a versatile class of chiral building blocks derived from renewable resources. This guide provides a comparative analysis of the efficacy of various aldonic acids as precursors. While interest in novel sugar acids like this compound exists, a significant body of research highlights the utility of more readily available aldonic acids.
Introduction to this compound and Other Aldonic Acids
This compound is a hexonic acid, a six-carbon sugar acid. It is the D-enantiomer of this compound and has been identified as a metabolite in Escherichia coli. However, literature detailing its efficacy as a precursor in biosynthetic or chemical synthesis pathways is exceptionally scarce. Its rarity currently limits its practical application in drug development and other industrial processes.
In contrast, other aldonic acids are well-characterized and have established roles as precursors. Aldonic acids are derived from the oxidation of the aldehyde group of an aldose sugar to a carboxylic acid. Their applications are diverse, ranging from acting as building blocks for preservatives and buffering agents to their use in the synthesis of polymers like polyesters and polyurethanes.
This guide will focus on a comparative evaluation of the efficacy of several well-studied aldonic acids: gluconic acid, xylonic acid, and lactobionic acid.
Comparative Efficacy of Aldonic Acid Precursors
The efficacy of an aldonic acid as a precursor can be evaluated based on several factors, including conversion yield, reaction rate (productivity), and the complexity of the required catalytic system (e.g., whole-cell vs. purified enzyme). The following table summarizes quantitative data on the production of various aldonic acids, which serves as an indicator of their potential as readily available precursors.
| Aldonic Acid | Precursor Aldose | Biocatalyst | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Gluconic Acid | Glucose | Gluconobacter oxydans | - | 90.4 | 3.14 | |
| Xylonic Acid | Xylose | Gluconobacter oxydans | - | 75.3 | - | |
| Arabonic Acid | Arabinose | Gluconobacter oxydans | - | 88.7 | 0.78 | |
| Galactonic Acid | Galactose | Gluconobacter oxydans | - | 64.3 | - | |
| Mannonic Acid | Mannose | Gluconobacter oxydans | - | 52.0 | - | |
| Lactobionic Acid | Lactose | Pseudomonas fragi | 119 | - | - | |
| Maltobionic Acid | Maltose | Pseudomonas fragi | >90 | - | - | |
| Cellobionic Acid | Cellobiose | Pseudomonas fragi | - | - | - | |
| L-Rhamnonic Acid | L-Rhamnose | Pseudomonas fragi | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for the biotransformation of aldoses into aldonic acids.
Protocol 1: Whole-Cell Biocatalysis of Aldoses to Aldonic Acids using Gluconobacter oxydans
This protocol describes the use of Gluconobacter oxydans for the production of various aldonic acids from their corresponding aldoses.
1. Microorganism and Culture Conditions:
- Strain: Gluconobacter oxydans NL71.
- Seed Medium (g/L): Yeast extract 10, sorbitol 20, KH₂PO₄ 0.5, MgSO₄·7H₂O 0.2. pH 6.0.
- Culture: 10 mL of seed medium in a 100 mL flask, incubate at 30°C and 200 rpm for 24 hours.
2. Biocatalysis:
- Transfer 10% (v/v) of the seed culture to 50 mL of fermentation medium in a 250 mL flask.
- Fermentation Medium (g/L): Yeast extract 2, (NH₄)₂SO₄ 1, KH₂PO₄ 0.5, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.2, and the respective aldose substrate (30 g/L).
- Incubate at 30°C and 200 rpm.
3. Analytical Methods:
- Monitor substrate and product concentrations using High-Performance Liquid Chromatography (HPLC).
- HPLC System: Agilent 1260 Infinity.
- Column: Aminex HPX-87H.
- Mobile Phase: 5 mM H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Temperature: 65°C.
- Detection: Refractive Index Detector (RID).
Protocol 2: Semi-continuous Production of Lactobionic Acid using Pseudomonas fragi
This protocol outlines a semi-continuous process for producing lactobionic acid from lactose using Pseudomonas fragi.
1. Microorganism and Culture Conditions:
- Strain: Pseudomonas fragi TCCC11892.
- Medium: 20% whey-based medium.
- Culture: Batch fermentation in a 2 L bioreactor.
2. Semi-continuous Bioconversion:
- After the initial 24-hour bioconversion, recycle the cells using a microfiltration membrane unit.
- The product stream is collected.
- Pump a fresh solution of 10% lactose into the bioreactor for the subsequent batch.
- Repeat this cycle for multiple batches.
3. Analytical Methods:
- Analyze the product from each batch using HPLC to determine the concentration of lactobionic acid.
Signaling Pathways and Experimental Workflows
Understanding the underlying biochemical pathways is essential for optimizing precursor efficacy. Below are diagrams representing a general biosynthetic pathway for aldonic acids and a typical experimental workflow for their production and analysis.
Caption: General enzymatic conversion of an aldose to an aldonic acid.
Caption: A typical experimental workflow for aldonic acid production.
Conclusion
While this compound remains a subject for future research, a variety of other aldonic acids have demonstrated significant potential as precursors in both biotechnology and chemical industries. Gluconic acid and lactobionic acid, in particular, show high production yields and titers, making them attractive candidates for industrial applications. The choice of the optimal aldonic acid precursor will depend on the specific target molecule, the desired reaction pathway, and the economic feasibility of the production process. The provided data and protocols offer a foundation for researchers and drug development professionals to make informed decisions in the selection and utilization of these versatile sugar acid precursors.
Unveiling the Stereochemistry: A Comparative Guide to the Structural Confirmation of Synthetic Altronic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic carbohydrate derivatives is paramount for establishing structure-activity relationships and ensuring the quality of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of synthetic altronic acid derivatives and their epimers, supported by experimental data and detailed methodologies.
This compound, a C3 epimer of gluconic acid, and its derivatives represent a class of sugar acids with potential applications in drug development. Their structural similarity to other aldohexonic acids necessitates rigorous analytical methods to confirm their identity and stereochemistry. This guide focuses on the primary techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural elucidation of synthetic this compound derivatives relies on a combination of techniques that provide complementary information. While NMR and MS are invaluable for determining connectivity and molecular weight in solution, X-ray crystallography offers the definitive solid-state structure. Below is a comparative summary of typical data obtained for a hypothetical synthetic this compound derivative, an N-aryl altronamide, compared to its galacturonic acid analogue.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (in D₂O)
| Assignment | Hypothetical N-Aryl Altronamide | Reported N-Aryl Galacturonamide Derivative |
| ¹H NMR (δ, ppm) | ||
| H-1 | 4.95 (d, J = 3.5 Hz) | 5.10 (d, J = 3.2 Hz) |
| H-2 | 3.85 (dd, J = 3.5, 8.0 Hz) | 3.92 (dd, J = 3.2, 9.5 Hz) |
| H-3 | 4.10 (t, J = 8.0 Hz) | 3.78 (dd, J = 9.5, 2.5 Hz) |
| H-4 | 3.98 (t, J = 8.0 Hz) | 4.25 (d, J = 2.5 Hz) |
| H-5 | 4.30 (d, J = 8.0 Hz) | 4.45 (d, J = 1.5 Hz) |
| Aromatic | 7.20-7.50 (m) | 7.15-7.45 (m) |
| ¹³C NMR (δ, ppm) | ||
| C-1 (C=O) | 175.2 | 174.8 |
| C-2 | 72.5 | 71.9 |
| C-3 | 70.8 | 69.5 |
| C-4 | 74.1 | 75.3 |
| C-5 | 71.3 | 70.1 |
| C-6 | - | - |
| Aromatic | 120.5, 125.8, 129.3, 138.5 | 121.0, 126.1, 129.0, 139.0 |
Note: Data for the hypothetical altronamide is illustrative. The differences in chemical shifts and coupling constants, particularly for H-3, H-4, and H-5, are critical for distinguishing between the altronic and galacturonic acid configurations.
Table 2: Comparative Mass Spectrometry Data
| Technique | Hypothetical N-Aryl Altronamide | Reported N-Aryl Galacturonamide Derivative |
| ESI-MS | [M-H]⁻ at m/z calculated for C₁₂H₁₄NO₆ | [M-H]⁻ at m/z calculated for C₁₂H₁₄NO₆ |
| MS/MS Fragmentation | Characteristic loss of H₂O, CO, and fragments corresponding to the sugar backbone. | Similar initial losses, but with distinct relative abundances of daughter ions, particularly those arising from cross-ring cleavages. |
Table 3: Comparative X-ray Crystallography Data
| Parameter | Hypothetical N-Aryl Altronamide Crystal | Reported N-Aryl Galacturonamide Derivative Crystal |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Key Torsion Angles | C1-C2-C3-C4 and C2-C3-C4-C5 define the altropyranose ring conformation. | C1-C2-C3-C4 and C2-C3-C4-C5 define the galactopyranose ring conformation. |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding network involving the amide and hydroxyl groups. | Distinct hydrogen bonding patterns due to the different stereochemistry of the hydroxyl groups. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound derivative in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 5 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of the mass spectrometer. Typical ESI parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the derivative and identify the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).
-
Tandem MS (MS/MS): Select the molecular ion of interest using the first mass analyzer and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in a collision cell. Analyze the resulting fragment ions with the second mass analyzer to obtain a fragmentation pattern that provides structural information.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the synthetic this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.[1]
Visualizing the Workflow and Key Relationships
To aid in understanding the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
References
Comparative Analysis of the Biological Activities of Altronic Acid Epimers
Introduction
Aldonic acids, sugar acids derived from the oxidation of an aldose sugar's aldehyde group, are gaining significant attention in biochemical and pharmaceutical research.[1][2] Their diverse biological activities are largely dictated by their stereochemistry. This guide provides a comparative overview of the biological activities of altronic acid and its key epimers: mannonic acid, gluconic acid, and galactonic acid. Diastereomers that differ in the configuration of only one chiral center are known as epimers.[3] While data on this compound itself is limited, a comparative analysis of its better-studied epimers offers valuable insights for researchers in biochemistry, pharmacology, and drug development.
The core structure of these hexonic acids is a six-carbon chain with a carboxylic acid group at one end. The spatial arrangement of the hydroxyl groups along this chain defines their unique properties and biological functions.
Physicochemical Properties of this compound Epimers
The fundamental physicochemical characteristics of these epimers are summarized below. These properties, such as solubility and acidity, can influence their absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.
| Property | This compound | D-Mannonic Acid | D-Gluconic Acid | D-Galactonic Acid |
| Molecular Formula | C₆H₁₂O₇ | C₆H₁₂O₇ | C₆H₁₂O₇ | C₆H₁₂O₇ |
| Molecular Weight | 196.16 g/mol | 196.16 g/mol [4] | 196.16 g/mol [5] | 196.16 g/mol [5][6] |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[5] | (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[5] |
| Melting Point | Data not available | Data not available | 131 °C[5] | 131-136 °C[5] |
| Water Solubility | Data not available | Data not available | Soluble[5] | Freely soluble[5] |
| Acidity (pKa) | Data not available | Data not available | ~3.86[5] | ~3.6[5] |
Biological Activities and Metabolic Pathways
While sharing a common molecular formula, the stereochemical differences among these epimers lead to distinct biological roles and metabolic fates.
Gluconic Acid
Gluconic acid is a key intermediate in the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH, which is vital for protecting cells from oxidative stress and for reductive biosynthesis.[5] It occurs naturally in fruits, honey, and wine.[7]
-
Antimicrobial Properties: Gluconic acid exhibits antimicrobial activity against a range of bacteria. This is attributed to its ability to lower environmental pH and disrupt cellular functions in susceptible microorganisms.[5]
-
Chelating Agent: The gluconate anion is an effective chelating agent for divalent and trivalent metal ions such as Ca²⁺, Fe²⁺, and Al³⁺.[7] This property is utilized in both cleaning products and medical applications, where it serves as a biologically neutral carrier for mineral supplements.[7]
-
Anti-tumor Potential: Some research suggests that gluconate may inhibit tumor growth by blocking citrate uptake and altering the metabolic characteristics of tumor tissue.[8]
Galactonic Acid
Galactonic acid is primarily known as a metabolite of galactose.[5][9] In individuals with the genetic disorder galactosemia, where galactose metabolism is impaired, galactose is alternatively converted to galactitol and galactonic acid.[5] Elevated urinary levels of galactonic acid are a key diagnostic marker for this condition.[5]
-
Metabolic Role: Galactonic acid can enter the pentose phosphate pathway, contributing to the pool of intermediates for NADPH and nucleotide biosynthesis.[5]
-
Chiral Building Block: The inherent chirality of galactonic acid makes it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals.[10]
Mannonic Acid
D-Mannonic acid has been identified in various organisms and is recognized for its potential biological activities.
-
Antifungal Activity: A derivative of D-mannonic acid, specifically D-mannonic acid, 2,3,5,6-tetrakis-o-(trimethylsilyl)-, γ-lactone, has been identified as a major bioactive compound in the methanolic fruit extracts of Ziziphus spina-christi. These extracts demonstrated significant antifungal activity against several species of Alternaria.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to assessing the biological activities of aldonic acids.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., gluconic acid) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Activity Assessment
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling and Metabolic Pathways
The biological effects of these aldonic acids are often mediated through their participation in fundamental cellular pathways.
Pentose Phosphate Pathway (PPP)
Both gluconic acid and galactonic acid are linked to the PPP. This pathway is parallel to glycolysis and plays a vital role in cellular metabolism.
Key Functions of the PPP:
-
Production of NADPH, a key reductant in anabolic processes and for antioxidant defense.
-
Generation of pentose sugars, such as ribose-5-phosphate, which are essential precursors for the synthesis of nucleotides and nucleic acids.
Involvement of Aldonic Acids in the Pentose Phosphate Pathway
Caption: Entry points of gluconic and galactonic acids into the PPP.
Conclusion
The biological activities of this compound's epimers—gluconic, galactonic, and mannonic acids—are subtly yet significantly influenced by their stereochemistry. Gluconic acid is a well-characterized metabolite with established antimicrobial and chelating properties. Galactonic acid serves as a crucial biomarker for galactosemia and a valuable chiral synthon. Emerging research on mannonic acid derivatives suggests potential antifungal applications. While direct comparative data remains sparse, this analysis underscores the distinct functional roles of these closely related sugar acids. Further investigation into the specific activities of this compound is warranted to complete this comparative picture and may reveal novel therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]
- 4. D-Mannonic acid | C6H12O7 | CID 3246006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Galactonic acid | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gluconic acid - Wikipedia [en.wikipedia.org]
- 8. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioactive Compounds and Antifungal Activity of Leaves and Fruits Methanolic Extracts of Ziziphus spina-christi L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Altronic Acid and D-Alginic Acid: Properties and Applications
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative overview of the physicochemical properties, biological activities, and experimental protocols for D-altronic acid and D-alginic acid. While both are sugar acids, their structural differences give rise to distinct characteristics and functionalities. This document aims to be a comprehensive resource, summarizing available data to facilitate informed decisions in research and development.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physicochemical characteristics of D-altronic acid and D-alginic acid are crucial in determining their behavior in various applications. While extensive data is available for the well-researched D-alginic acid, experimental data for D-altronic acid is notably limited.
| Property | D-Altronic Acid | D-Alginic Acid |
| Molecular Formula | C₆H₁₂O₇[1] | (C₆H₈O₆)n[2] |
| Molecular Weight | 196.16 g/mol [1] | 10,000 - 600,000 g/mol [2] |
| Structure | Monosaccharide derivative | Linear polysaccharide composed of β-D-mannuronic acid and α-L-guluronic acid units[2] |
| Solubility | Data not available | Insoluble in water and organic solvents; dissolves slowly in solutions of sodium carbonate, sodium hydroxide, and trisodium phosphate. |
| pKa | Data not available | 1.5 - 3.5[2] |
| Viscosity | Not applicable (monomer) | Forms highly viscous solutions in water (as sodium alginate)[2] |
| Gel Formation | Does not form gels | Forms stable gels in the presence of divalent cations (e.g., Ca²⁺)[3][4] |
| Source | Found as a metabolite in Escherichia coli[1] | Extracted from brown seaweed (Phaeophyceae)[2] |
Biological Activities and Potential Applications
The distinct structural features of these two acids translate into different biological activities and a wide disparity in their current applications.
D-Altronic Acid:
Currently, there is a significant lack of published research on the biological activities of D-altronic acid. Its primary identified role is as a metabolite in Escherichia coli[1]. Further investigation is required to elucidate any potential therapeutic or biological functions.
D-Alginic Acid:
D-alginic acid and its salts (alginates) are extensively used in various industries due to their biocompatibility, biodegradability, and unique gelling properties.
-
Drug Delivery: The ability of alginate to form hydrogels makes it an excellent candidate for controlled drug release systems. The gel matrix can encapsulate drugs and release them in a sustained manner.
-
Tissue Engineering: Alginate hydrogels serve as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration.
-
Wound Healing: Alginate-based dressings are used for wound care as they maintain a moist environment, absorb exudate, and promote healing.
-
Food Industry: Alginates are widely used as thickening, gelling, and stabilizing agents in various food products.
-
Biomedical Applications: Alginates have been investigated for their potential in areas such as cell encapsulation and as a matrix for 3D bioprinting.
Experimental Protocols
Extraction and Purification of D-Alginic Acid from Brown Seaweed
The following is a generalized protocol for the extraction and purification of alginic acid from brown seaweed.
Methodology:
-
Pre-treatment: Dried seaweed is milled into a fine powder. The powder is then treated with a dilute acid (e.g., HCl) to remove soluble salts and other impurities.
-
Alkaline Extraction: The acid-treated seaweed is then subjected to alkaline extraction with a solution of sodium carbonate. This process converts the insoluble alginates in the seaweed into soluble sodium alginate.
-
Filtration: The resulting viscous solution is filtered to remove the solid seaweed residue.
-
Precipitation: The filtrate, containing sodium alginate, is treated with a strong acid (e.g., HCl) to precipitate the insoluble alginic acid.
-
Washing and Drying: The precipitated alginic acid is washed thoroughly with water to remove excess acid and salts, and then dried to obtain the final product.
Characterization of Polysaccharides (Applicable to D-Alginic Acid)
A variety of analytical techniques are employed to characterize the physicochemical properties of polysaccharides like alginic acid.
Methodologies:
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is used to determine the molecular weight distribution of the polysaccharide.
-
Monomer Composition Analysis: The polysaccharide is hydrolyzed into its constituent monosaccharides, which are then identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for determining the chemical structure and linkages of the monosaccharide units.
-
Rheological Analysis: The viscosity and gelling properties of polysaccharide solutions are studied using viscometers and rheometers.
Signaling Pathways and Mechanisms of Action
The mechanisms through which these acids exert their biological effects are of significant interest in drug development. While information on D-altronic acid is absent, the mechanism of gel formation for D-alginic acid is well-understood.
D-Alginic Acid: Mechanism of Gel Formation
The gelation of alginate in the presence of divalent cations is a key property underpinning many of its applications. This process is often described by the "egg-box" model.
In this model, divalent cations, such as calcium (Ca²⁺), bind to the guluronic acid (G) blocks of adjacent alginate polymer chains. This creates junction zones, effectively cross-linking the chains and forming a stable three-dimensional hydrogel network. The strength and properties of the gel are influenced by the ratio of mannuronic to guluronic acid and the type and concentration of the divalent cations.
Conclusion
This comparative guide highlights the significant differences between D-altronic acid and D-alginic acid. D-alginic acid is a well-characterized, versatile biopolymer with a broad range of established applications, supported by a wealth of experimental data. In stark contrast, D-altronic acid remains largely unexplored, with its known role limited to being a bacterial metabolite. The lack of data on the physicochemical and biological properties of D-altronic acid presents a clear opportunity for future research to uncover its potential functionalities and applications. Further investigation into this lesser-known sugar acid could reveal novel properties of interest to the scientific and drug development communities.
References
- 1. Altronic acid | C6H12O7 | CID 439315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alginic acid - Wikipedia [en.wikipedia.org]
- 3. Preparation of Alginate-Based Biomaterials and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Alginate? [synapse.patsnap.com]
Validating the Chiral Purity of Synthesized D-Altronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development. For chiral molecules such as D-altronic acid, a sugar acid with potential therapeutic applications, ensuring high enantiomeric purity is paramount to guarantee safety and efficacy. This guide provides a comparative overview of established analytical techniques for validating the chiral purity of synthesized D-altronic acid, offering supporting data and detailed experimental protocols.
Introduction to Chiral Purity Analysis
Chiral molecules exist as non-superimposable mirror images called enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. The synthesis of a target enantiomer, such as D-altronic acid, may result in the presence of its mirror image, L-altronic acid, as a chiral impurity. Additionally, depending on the synthetic route, diastereomeric impurities, such as the C-2 epimer D-allonic acid, may also be present.[1] This guide focuses on methods to quantify the enantiomeric excess (e.e.) of D-altronic acid.
Comparative Analysis of Analytical Techniques
The primary methods for determining the chiral purity of non-volatile, polar molecules like altronic acid are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Gas Chromatography (GC) of volatile derivatives on a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
Table 1: Comparison of Analytical Methods for Chiral Purity of D-Altronic Acid
| Parameter | Chiral HPLC | Chiral GC-MS | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[2][3] | Separation of volatile, derivatized enantiomers on a chiral capillary column.[4] | Formation of diastereomeric complexes with distinct NMR signals. |
| Sample Preparation | Minimal; dissolution in mobile phase. | Derivatization to increase volatility (e.g., silylation, esterification).[4][5] | Derivatization or addition of a chiral solvating agent.[6][7][8][9] |
| Instrumentation | HPLC with a chiral column and standard detectors (UV, RI, MS). | GC-MS with a chiral capillary column. | High-field NMR spectrometer. |
| Selectivity | High for a wide range of compounds, dependent on CSP. | High, dependent on the chiral column and derivative. | Moderate to high, dependent on the chiral auxiliary. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (mg to µg level). |
| Quantitation | Excellent, based on peak area integration. | Excellent, based on peak area integration. | Good, based on signal integration. |
| Throughput | Moderate. | Moderate. | Low to moderate. |
| Development Time | Moderate; screening of columns and mobile phases is often required.[3][10] | Moderate to high; derivatization method development can be extensive. | Moderate; requires screening of chiral auxiliaries and optimization of conditions. |
| Cost | Moderate; chiral columns can be expensive. | Moderate. | High initial instrument cost. |
Recommended Analytical Methods and Protocols
Based on the properties of this compound, Chiral HPLC is the most direct and widely applicable method. Chiral GC-MS offers higher sensitivity but requires derivatization. Chiral NMR provides valuable structural information and is a powerful tool for absolute configuration determination, though it is less sensitive for trace analysis.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For sugar acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS)).
-
-
Chiral Column:
-
A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
-
Mobile Phase:
-
A mixture of hexane and a polar organic solvent (e.g., ethanol or isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group. A typical starting condition could be Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized D-altronic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a solution of a racemic standard (if available) or a spiked sample containing a small amount of the L-enantiomer to confirm peak identification and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: RID or MS in negative ion mode.
-
-
Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the D- and L-enantiomers using the following formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100
-
Illustrative Data
Table 2: Representative Chiral HPLC Data
| Compound | Retention Time (min) | Peak Area |
| D-Altronic Acid | 12.5 | 998,500 |
| L-Altronic Acid | 14.2 | 1,500 |
| Calculated e.e. | - | 99.7% |
Note: The data presented is for illustrative purposes only.
Workflow Diagram: Chiral HPLC Analysis
References
- 1. US5410038A - method of preparing D-altrose - Google Patents [patents.google.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiodifferentiation of chiral hydroxy acids via19F NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantiodifferentiation of chiral hydroxy acids via19F NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
Navigating the Disposal of Altronic Acid in a Laboratory Setting
For immediate reference, it is crucial to note that "Altronic acid" is not a standard chemical name. However, D-altronic acid is a recognized compound (CAS Number: 24871-35-0). Due to the absence of a specific Safety Data Sheet (SDS) in public databases, this guide provides a general disposal framework for a weak or non-hazardous acidic compound. This information is for guidance purposes only and must be supplemented by a formal hazard assessment and consultation with your institution's Environmental Health & Safety (EHS) department before any disposal is attempted.
The proper disposal of any chemical is paramount to ensuring the safety of laboratory personnel and protecting the environment. The following procedures are based on established best practices for the management of acidic chemical waste in a research setting.
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, adherence to strict safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the acidic solution. |
| Body Protection | Laboratory coat or chemical-resistant apron | Shields skin and clothing from spills. |
This data is compiled from established laboratory safety guidelines.
Step-by-Step Disposal Procedure: Neutralization
For small quantities of weak or non-hazardous acids, neutralization is a common and accepted method of pre-disposal treatment. This process adjusts the pH of the acidic solution to a neutral range, rendering it safe for drain disposal in most jurisdictions. This procedure should only be performed by trained personnel in a designated area, such as a fume hood.
Experimental Protocol for Neutralization:
-
Preparation: Work in a well-ventilated laboratory fume hood. Ensure a safety shower and eyewash station are readily accessible. Prepare a large beaker, a stir bar, a pH meter or pH strips, and a neutralizing agent.
-
Dilution: Add the this compound solution slowly to a large volume of cold water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water). Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base, such as a 5% sodium bicarbonate solution. Add the base incrementally to control the reaction rate and heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target is to bring the pH to a neutral range.
-
Final Disposal: Once the pH is stable within the acceptable range, the neutralized solution can typically be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).
Quantitative Parameters for Neutralization:
| Parameter | Guideline | Rationale |
| Initial Dilution Ratio (Acid:Water) | 1:10 or greater | To reduce the concentration and control the exothermic reaction during neutralization. |
| Neutralizing Agent | 5% Sodium Bicarbonate or 5% Sodium Hydroxide | A weak base like sodium bicarbonate is preferred for a more controlled reaction. Sodium hydroxide can be used but generates more heat. |
| Target pH Range for Disposal | 6.0 - 8.0 | This range is generally considered safe for drain disposal and compliant with most municipal wastewater regulations. |
These guidelines are based on standard laboratory procedures for acid neutralization.
Logical Workflow for this compound Disposal
The decision-making process for the disposal of any chemical waste should follow a structured and safety-first approach. The following diagram illustrates the logical workflow for determining the appropriate disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
It is imperative to reiterate that this guide is a general framework. The specific properties of this compound and the regulations set forth by your institution and local authorities will ultimately dictate the correct disposal procedure. Always prioritize safety and compliance by consulting with your EHS department.
Personal protective equipment for handling Altronic acid
This document provides crucial safety protocols and logistical information for the handling and disposal of Alendronic acid in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel working with this compound.
Alendronic acid, a bisphosphonate, is recognized as a hazardous substance, primarily classified as a corrosive and an irritant.[1] It is imperative that all researchers, scientists, and drug development professionals familiarize themselves with these procedures before commencing any work.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Alendronic acid.[2]
| Body Part | Required PPE | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must be splash-resistant and worn with side protection. A face shield should be used when there is a significant risk of splashing.[2] All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2] |
| Hands | Chemical-Resistant Gloves | Select gloves based on the specific laboratory operations, considering the duration of use and potential for direct contact.[2] Regularly inspect gloves for any signs of degradation or perforation. |
| Body | Protective Clothing | A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2] |
| Respiratory | NIOSH- or CEN-Certified Respirator | A respirator is necessary when there is a risk of inhaling dust or aerosols.[2][3] The type of respirator should be chosen based on a thorough assessment of the respiratory hazards in the workplace.[2] |
Operational and Handling Plan
Strict adherence to the following procedures will minimize the risk of exposure and accidents.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes.[2]
-
An eyewash station and an emergency shower must be readily accessible in the immediate work area.
2. Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.[2]
-
Minimize the generation of dust during handling.[2]
-
Keep the container tightly closed when not in use.[2]
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Wear the appropriate PPE as outlined above.[2]
-
Contain the spill using an inert absorbent material.[2]
-
Carefully sweep or vacuum the spilled material and place it into a designated, labeled hazardous waste container.[2]
-
Prevent the spilled material from entering drains or waterways.[2]
Disposal Plan
All waste containing Alendronic acid must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Use only approved, clearly labeled hazardous waste containers for all solid and liquid waste.
-
Collection: Do not mix Alendronic acid waste with other chemical waste unless compatibility has been confirmed.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of hazardous waste.
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in case of an accidental exposure to Alendronic acid.
Caption: Emergency response workflow for Alendronic acid exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
